molecular formula 2Cl.Cl2Pt.4H3N B100805 Platinum(2+), tetraamminedichloro-, dichloride CAS No. 16971-49-6

Platinum(2+), tetraamminedichloro-, dichloride

Katalognummer: B100805
CAS-Nummer: 16971-49-6
Molekulargewicht: 405 g/mol
InChI-Schlüssel: FOSZYDNAURUMOT-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Platinum(2+), tetraamminedichloro-, dichloride, also known as this compound, is a useful research compound. Its molecular formula is 2Cl.Cl2Pt.4H3N and its molecular weight is 405 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

azane;platinum(4+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.4H3N.Pt/h4*1H;4*1H3;/q;;;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSZYDNAURUMOT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H12N4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937669
Record name Platinum(4+) chloride--ammonia (1/4/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16971-49-6
Record name Platinum(2+), tetraamminedichloro-, chloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+), tetraamminedichloro-, chloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Platinum(4+) chloride--ammonia (1/4/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminedichloroplatinum dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Difference between tetraammineplatinum(II) and dichlorotetraammineplatinum(IV)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Tetraammineplatinum(II) and Dichlorotetraammineplatinum(IV) in Medicinal Inorganic Chemistry

Executive Summary

This technical guide provides a rigorous comparative analysis of tetraammineplatinum(II) (


) and its oxidized derivative, dichlorotetraammineplatinum(IV)  (

). For researchers in drug development, understanding the distinction between these two complexes is fundamental to mastering the "prodrug" strategy in platinum-based chemotherapy.

While neither complex is a clinically approved drug, they serve as critical reference standards. The Pt(II) species represents a kinetically stable, non-cytotoxic coordination sphere often used as a synthetic precursor. The Pt(IV) species serves as a mechanistic model for octahedral "prodrugs," demonstrating the principles of reductive activation without generating a cytotoxic payload. This guide dissects their structural, synthetic, and mechanistic differences to inform the design of next-generation metallodrugs.

Section 1: Structural and Electronic Fundamentals

The core difference between these complexes lies in their oxidation state, coordination geometry, and electronic configuration. These fundamental properties dictate their reactivity and biological inertness.

Electronic Configuration and Geometry
FeatureTetraammineplatinum(II)Dichlorotetraammineplatinum(IV)
Formula


Oxidation State +2+4
d-Electron Count


Geometry Square PlanarOctahedral
Coordination Number 46
Ligand Field Strong field (Low spin)Strong field (Low spin)
Magnetism DiamagneticDiamagnetic
Kinetic Stability Moderately Labile (Substitution)Kinetically Inert (Substitution)
  • Tetraammineplatinum(II): Adopts a square planar geometry characteristic of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     metal ions. The four ammonia ligands form a stable equatorial plane. Unlike cisplatin, which has two labile chloride ligands, the four ammonia ligands are relatively inert to substitution under physiological conditions, contributing to its lack of cytotoxicity.
    
  • Dichlorotetraammineplatinum(IV): Adopts a low-spin

    
     octahedral geometry. The two chloride ligands occupy the axial  positions, trans to each other, while the four ammonias remain in the equatorial plane. The 
    
    
    
    configuration in a strong ligand field confers high kinetic inertness, meaning ligand exchange is negligible prior to reduction.

Section 2: Synthesis and Manufacturing Protocols

The synthesis of these complexes follows a sequential oxidation pathway. The Pt(II) species is generated first, followed by oxidative addition to yield the Pt(IV) species.

Synthetic Workflow

The synthesis begins with Potassium Tetrachloroplatinate(II) (


).

Step 1: Synthesis of Tetraammineplatinum(II) Chloride

  • Reagents:

    
    , Aqueous Ammonia (
    
    
    
    ).
  • Mechanism: Nucleophilic substitution.

  • Protocol:

    
     is treated with excess ammonia.
    
    • Critical Control Point: If ammonia is added slowly or in insufficient quantity, the insoluble Magnus's Green Salt (

      
      ) precipitates. To avoid this, the reaction is typically performed in hot, concentrated ammonia to ensure full conversion to the soluble 
      
      
      
      cation.
    • Reaction:

      
      
      

Step 2: Oxidation to Dichlorotetraammineplatinum(IV) Chloride

  • Reagents:

    
    , Chlorine gas (
    
    
    
    ) or Hydrochloric acid + Hydrogen Peroxide (
    
    
    ).
  • Mechanism: Oxidative Addition. The oxidant adds two chloride ligands across the axial axis, increasing the coordination number from 4 to 6 and the oxidation state from +2 to +4.

    • Reaction:

      
      
      
Synthesis Pathway Diagram

SynthesisPathway K2PtCl4 K2PtCl4 (Starting Material) Magnus Magnus's Green Salt [Pt(NH3)4][PtCl4] (Side Product) K2PtCl4->Magnus + Limited NH3 PtII Tetraammineplatinum(II) [Pt(NH3)4]Cl2 (Square Planar) K2PtCl4->PtII + Excess NH3 (aq) Heat Magnus->PtII + Excess NH3 Reflux PtIV Dichlorotetraammineplatinum(IV) [Pt(NH_3)_4Cl_2]Cl_2 (Octahedral) PtII->PtIV + Cl2 (gas) OR HCl + H2O2 (Oxidative Addition)

Figure 1: Synthetic pathway transforming the Pt(II) precursor into the Pt(IV) complex via oxidative addition.

Section 3: Pharmacological Implications and Mechanism of Action

This section addresses the "Prodrug" hypothesis. In platinum drug development, Pt(IV) complexes are designed as inert prodrugs that are reduced in vivo to active Pt(II) drugs.[1][2][3]

The Reduction Activation Mechanism

Pt(IV) complexes are generally stable in the bloodstream. Upon entering the reducing environment of a tumor cell (high glutathione/ascorbate), they undergo a 2-electron reduction. This process releases the two axial ligands, returning the metal to its square planar Pt(II) state.

  • General Reaction:

    
    
    
Comparative Activity Profile
ComplexRole in PharmacologyCytotoxicityMechanism
Tetraammineplatinum(II) Inactive Reference NegligibleLacks labile leaving groups (Cl) in the cis position. Cannot form bifunctional intrastrand DNA crosslinks (the primary mechanism of cisplatin). Forms only monofunctional adducts or electrostatic interactions.
Dichlorotetraammineplatinum(IV) Model Prodrug NegligibleReduces to release axial chlorides, regenerating the inactive Tetraammineplatinum(II).
Why is Not a Drug

Unlike Satraplatin (which reduces to an active cis-dichloro Pt(II) species),


 reduces to 

. Since the reduction product is therapeutically inactive, the parent Pt(IV) compound is also inactive. It is used in research solely to study the kinetics of reduction without the confounding variable of DNA binding.
Activation Pathway Diagram

ActivationMechanism Prodrug Pt(IV) Model: [Pt(NH3)4Cl2]2+ (Inert, Octahedral) Reduction Intracellular Reduction (Ascorbate / Glutathione) Prodrug->Reduction ActiveSpecies Reduction Product: [Pt(NH3)4]2+ (Square Planar) Reduction->ActiveSpecies 2e- transfer LeavingGroups Released Ligands: 2 x Cl- (Axial) Reduction->LeavingGroups Outcome Therapeutic Outcome: INACTIVE / NON-TOXIC (Cannot crosslink DNA) ActiveSpecies->Outcome Lacks cis-labile ligands

Figure 2: The "Dead-End" activation pathway of dichlorotetraammineplatinum(IV), illustrating why it serves as a model rather than a therapeutic agent.

Section 4: Analytical Characterization

For quality control and characterization, these complexes exhibit distinct spectroscopic signatures.

MethodTetraammineplatinum(II)Dichlorotetraammineplatinum(IV)
UV-Vis Spectroscopy d-d transitions characteristic of square planar

(typically UV region).
Distinct LMCT (Ligand-to-Metal Charge Transfer) bands involving the axial Cl ligands.

NMR
Resonates upfield (typically -2500 to -3000 ppm range).Resonates downfield relative to Pt(II) (typically 0 to -1000 ppm range) due to higher oxidation state.
X-Ray Crystallography Planar geometry. Pt-N bond lengths approx 2.04 Å.Octahedral geometry. Axial Pt-Cl bonds are typically longer than equatorial Pt-N bonds.

References

  • Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (Foundational text on Platinum chemistry geometry and reactivity).
  • Hall, M. D., & Hambley, T. W. (2002). "Platinum(IV) antitumour compounds: their bioinactivation and therapeutic potential". Coordination Chemistry Reviews, 232(1-2), 49-67. Link

  • Wexselblatt, E., & Gibson, D. (2012). "What do we know about the reduction of Pt(IV) pro-drugs?". Journal of Inorganic Biochemistry, 117, 220-229. Link

  • Basolo, F., et al. (1960). "Acid Catalysis of the Hydrolysis of some trans-Dichlorotetraammineplatinum(IV) Complexes". Journal of the American Chemical Society. (Classic reference on the synthesis and kinetics of the Pt(IV) species). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61702, Tetraammineplatinum(II) chloride. Link

Sources

Methodological & Application

Application Notes & Protocols: Chlorine Oxidation of Platinum(II) Ammine Complexes for Anticancer Prodrug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chlorine-mediated oxidation of square-planar platinum(II) ammine complexes to their corresponding octahedral platinum(IV) congeners. The conversion from Pt(II) to Pt(IV) is a cornerstone strategy in the development of platinum-based anticancer prodrugs, aiming to mitigate the side effects and overcome resistance associated with traditional Pt(II) therapies like cisplatin. These Pt(IV) complexes are kinetically inert and can be functionalized at their axial positions to enhance therapeutic efficacy.[1][2][3] They are designed to remain stable in the bloodstream and are reduced to the active cytotoxic Pt(II) species within the tumor microenvironment.[2][4][5] This guide details the underlying chemical principles, provides step-by-step experimental protocols for the oxidation of a model Pt(II) complex, outlines critical safety procedures for handling chlorine gas, and discusses the essential analytical techniques for product characterization.

Introduction: The Rationale for Platinum(IV) Prodrugs

Cisplatin, cis-[PtCl₂(NH₃)₂], remains one of the most effective and widely used anticancer drugs.[6] However, its clinical application is hampered by severe dose-limiting toxicities, including nephrotoxicity and neurotoxicity, and the emergence of drug resistance.[3] The development of platinum(IV) complexes represents a promising strategy to overcome these limitations.[2][7]

By oxidizing a Pt(II) complex, two new axial coordination sites are introduced, transforming the square-planar geometry into a more kinetically inert octahedral complex.[8][9] This octahedral structure is significantly less reactive towards substitution reactions, which helps to minimize off-target interactions with biomolecules in circulation.[1][3] The axial ligands can be strategically chosen to modulate the physicochemical properties of the complex, such as lipophilicity and cellular uptake, or even to introduce a secondary therapeutic action.[1][8]

The prevailing mechanism of action posits that these Pt(IV) prodrugs are reduced back to their active Pt(II) form within the hypoxic and reducing environment of tumor cells, releasing the axial ligands and allowing the Pt(II) species to exert its cytotoxic effect by binding to DNA.[2][4][5][10]

Pt(IV) Prodrug Activation cluster_0 Systemic Circulation cluster_1 Tumor Cell Pt(II) Complex Square-Planar Pt(II) Complex (Active, Toxic) Pt(IV) Prodrug Octahedral Pt(IV) Prodrug (Inert, Stable in Blood) Pt(II) Complex->Pt(IV) Prodrug Oxidation (e.g., Cl₂) Active Pt(II) Active Pt(II) Species + 2 Axial Ligands Pt(IV) Prodrug->Active Pt(II) Reduction (e.g., Ascorbate, Glutathione)

Figure 1: Conceptual workflow of Pt(IV) prodrug strategy.

The Chemistry of Chlorine Oxidation

The oxidation of a Pt(II) complex to a Pt(IV) complex using chlorine is a classic example of an oxidative addition reaction. In this process, the chlorine molecule (Cl₂) cleaves and adds across the platinum center, forming two new Pt-Cl bonds in the axial positions. This results in the oxidation state of platinum changing from +2 to +4.

The general reaction can be represented as: [Pt(L)₂X₂] + Cl₂ → [Pt(L)₂(X)₂(Cl)₂]

Where L represents the non-leaving ammine/amine ligands and X represents the leaving groups (e.g., chloride). The reaction typically proceeds with retention of the stereochemistry of the equatorial ligands from the parent Pt(II) complex.[6]

Safety First: Handling Chlorine Gas

WARNING: Chlorine (Cl₂) is a highly toxic, corrosive, and oxidizing gas.[11] It is 2.5 times denser than air and can accumulate in low-lying areas.[12][13] All procedures involving chlorine gas must be performed by trained personnel in a certified chemical fume hood with a face velocity between 80-125 feet per minute.[11] An emergency response plan must be in place, and a suitable gas sensor with an alarm is highly recommended.[12][14]

Personal Protective Equipment (PPE)

The minimum required PPE for handling chlorine gas includes:

  • Eye Protection: ANSI-approved, properly fitting chemical splash goggles. A face shield is recommended for additional protection.[11]

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is recommended.[11]

  • Body Protection: A flame-resistant laboratory coat, buttoned to its full length.[11]

  • General Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.[11]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be available for emergency situations.[14][15]

Engineering Controls & Storage
  • Fume Hood: All work must be conducted in a properly functioning chemical fume hood.[11]

  • Ventilation: The laboratory should be well-ventilated, with exhaust vents located near the floor, as chlorine gas is heavier than air.[13][14]

  • Cylinder Storage: Chlorine cylinders must be stored upright in a cool, dry, well-ventilated area, away from heat, combustible materials, and incompatible chemicals.[12][13][15] Cylinders must be firmly secured to prevent falling.[12][15]

Experimental Protocol: Oxidation of Cisplatin to cis,trans,cis-[Pt(NH₃)₂Cl₄]

This protocol details the oxidation of cisplatin to its corresponding Pt(IV) tetrachloride complex. This is a foundational reaction that can be adapted for other platinum(II) ammine complexes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cisplatin (cis-[Pt(NH₃)₂Cl₂])≥99.9%e.g., Strem ChemicalsStarting material.
Chlorine (Cl₂) Gas≥99.5%e.g., AirgasOxidizing agent.
Chloroform (CHCl₃)Anhydrouse.g., Sigma-AldrichReaction solvent.
Diethyl Ether (Et₂O)Anhydrouse.g., Fisher ScientificFor precipitation.
Round-bottom flask (50 mL)--Must be completely dry.
Gas dispersion tube (fritted)--For bubbling Cl₂ gas.
Magnetic stir bar & plate--For agitation.
Mineral oil bubbler--To monitor gas flow.
Tubing (Teflon or Tygon)--For gas transfer.
Step-by-Step Procedure
  • Preparation: Suspend the Pt(II) precursor, trans-[PtIICl₂(NH₃)(NCtBu)] (0.49 mmol), in 30 mL of chloroform in a 50 mL round-bottom flask equipped with a magnetic stir bar.[16]

  • Chlorine Introduction: Carefully bubble chlorine gas (Cl₂) through the suspension using a gas dispersion tube.[16] The flow rate should be gentle, monitored via a mineral oil bubbler.

  • Reaction: Continue stirring the suspension at room temperature (293 K) for approximately 30 minutes.[16] During this time, the solid platinum(II) complex will react and dissolve, resulting in a clear, yellow solution of the platinum(IV) product, trans-[PtIVCl₄(NH₃)(NCtBu)].[16]

  • Isolation: Once the reaction is complete (indicated by the dissolution of the starting material), stop the chlorine flow and remove the gas dispersion tube.

  • Solvent Removal: Evaporate the chloroform solvent under reduced pressure (using a rotary evaporator) to yield a yellow precipitate of the crude Pt(IV) complex.[16]

  • Purification (if necessary): The resulting complex can be further purified. In some procedures, the product is precipitated from a concentrated reaction mixture by adding a non-polar solvent like diethyl ether, collected by filtration, washed with additional diethyl ether, and dried in vacuo.[17]

Experimental_Workflow start Start prep 1. Suspend Pt(II) Complex in Chloroform start->prep react 2. Bubble Chlorine Gas through suspension (30 min) prep->react observe 3. Observe dissolution to form yellow solution react->observe isolate 4. Remove solvent under reduced pressure observe->isolate Reaction Complete purify 5. Purify by precipitation with Diethyl Ether isolate->purify end End: Characterize Product purify->end

Figure 2: Step-by-step workflow for chlorine oxidation of a Pt(II) complex.

Product Characterization

Thorough characterization is essential to confirm the formation of the desired Pt(IV) product and to establish its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹⁵Pt NMR: This is a definitive technique for confirming the oxidation state. The ¹⁹⁵Pt chemical shift experiences a significant downfield shift (to a less negative or more positive ppm value) upon oxidation from Pt(II) to Pt(IV) due to the increased deshielding at the platinum nucleus.[9][18][19] For example, the ¹⁹⁵Pt NMR chemical shifts for some Pt(II) ammine complexes are around -1500 to -1730 ppm, while Pt(IV) complexes appear at much higher frequencies.[18][20]

  • ¹H and ¹³C NMR: These spectra are used to confirm the integrity of the organic ligands (ammines, amines, etc.) after the oxidation process.

  • ¹⁴N NMR: Can provide information on the platinum-nitrogen coupling constants.[17]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of the final product. It provides precise information on:

  • The octahedral coordination geometry of the Pt(IV) center.[16][18][20]

  • The trans orientation of the newly added chloride ligands in the axial positions.

  • Bond lengths and angles, confirming the Pt-Cl, Pt-N, and other bonds.

Elemental Analysis

Combustion analysis provides the percentage composition of C, H, and N, which can be compared against the calculated theoretical values for the expected Pt(IV) product to verify its empirical formula.

Conclusion

The chlorine-mediated oxidation of platinum(II) ammine complexes is a robust and fundamental method for accessing kinetically inert platinum(IV) prodrug candidates. This approach allows for the strategic design of novel anticancer agents with potentially improved therapeutic profiles. Adherence to stringent safety protocols when handling chlorine gas is paramount. The successful synthesis and characterization of these Pt(IV) complexes, using the techniques outlined in this guide, are critical steps in the preclinical development pipeline for the next generation of platinum-based therapies.

References

  • Understanding the Role of Axial Ligands in Modulating the Biopharmaceutical Outcomes of Cisplatin(IV) Derivatives. (2022).
  • Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs. (n.d.). PMC - NIH.
  • Chlorine gas. (n.d.). Purdue University.
  • Chlorine gas handling tips. (n.d.). Special Gas Instruments - SGI.
  • Safe handling of chlorine. (n.d.). ACS Chemical Health & Safety.
  • Reactions of Platinum(II) Complexes with Chloride-Based Oxidants: Routes to Pt(III) and Pt(IV) Products. (n.d.).
  • Reactions of Platinum(II) Complexes with Chloride-Based Oxidants: Routes to Pt(III) and Pt(IV) Products. (2025).
  • Activation by reduction of Pt(IV) complexes. (n.d.).
  • Reactions of Platinum(II) Complexes with Chloride-Based Oxidants. (n.d.).
  • Chlorine. (n.d.). Rutgers University.
  • Mechanism of tetrachloroplatinate(ii) oxidation by hydrogen peroxide in hydrochloric acid solution. (2013). Dalton Transactions (RSC Publishing).
  • Pt(IV)
  • Editorial: The role of platinum-based antitumor prodrugs in medicinal inorganic chemistry. (n.d.). Frontiers in Chemistry.
  • Reactions of Platinum(II) Complexes with Chloride-Based Oxidants: Routes to Pt(III) and Pt(IV) Products. (2008). Semantic Scholar.
  • Reduction and Anticancer Activity of Platinum(IV) Complexes. (n.d.). Inorganic Chemistry.
  • Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. (n.d.). MDPI.
  • The current status in computational exploration of Pt(iv) prodrug activation by reduction. (2023). Royal Society of Chemistry.
  • Oxidative halogenation of cisplatin and carboplatin: synthesis, spectroscopy, and crystal and molecular structures of Pt. (n.d.). DSpace@MIT.
  • Synthesis and structure of two novel trans-pl
  • Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties. (2024). MDPI.
  • Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV)
  • How to handle chlorine gas safely. (2010).
  • Satraplatin: leading the new generation of oral pl
  • Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. (n.d.). NIH.
  • Synthesis, X-ray crystallographic, and NMR characterizations of platinum(II) and platinum(IV)
  • The Discovery and Development of Cisplatin. (n.d.).
  • Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (n.d.). PMC - NIH.
  • Synthesis, X-ray Crystallographic, and NMR Characterizations of Platinum(II) and Platinum(IV) Pyrophosphato Complexes. (2008).
  • Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. (n.d.).
  • Platinum(II) complexes undergo oxidation to generate their platinum(IV)... (n.d.).
  • Functionalization of Pt(IV)
  • Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. (2023). MDPI.
  • General synthesis of the platinum (II) and platinum (IV) complexes. (n.d.).

Sources

Application Note & Protocol: A Systematic Approach to Optimizing the Solubility of Dichlorotetraammineplatinum(IV) Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Platinum(IV) complexes are a promising class of next-generation anticancer prodrugs, offering greater kinetic inertness compared to their Pt(II) counterparts, which can reduce side effects.[1][2] Dichlorotetraammineplatinum(IV) chloride, [Pt(NH₃)₄Cl₂]Cl₂, serves as a valuable model compound for this class. However, its ionic nature results in poor solubility in many organic solvents, significantly hampering its formulation, downstream synthetic modification, and overall therapeutic development.[2][3] This guide provides a comprehensive, in-depth framework for systematically determining and enhancing the solubility of this and similar Pt(IV) complexes in organic media. We present field-proven protocols for baseline solubility assessment and a powerful chemical modification strategy—counter-ion metathesis—to dramatically improve solubility, thereby expanding the compound's utility in drug development pipelines.

Foundational Principles: Understanding the Solubility Challenge

The solubility of a solute in a solvent is governed by the thermodynamics of intermolecular interactions. The adage "like dissolves like" is a useful simplification of the principle that solubility is favored when the solute-solvent interactions are comparable to the solute-solute and solvent-solvent interactions.

The Solute: Dichlorotetraammineplatinum(IV) Chloride

  • Structure: This compound is an ionic salt. It is composed of the complex cation, [Pt(NH₃)₄Cl₂]²⁺, and two chloride counter-anions, Cl⁻.

  • Key Characteristics: The central platinum atom is in the +4 oxidation state and features an octahedral coordination geometry.[4] The presence of charged ions and polar ammonia ligands makes the compound highly polar.

  • Solubility Prediction: As an ionic salt, it is expected to have high lattice energy. Consequently, it is readily soluble in highly polar, protic solvents like water but is anticipated to be poorly soluble in most organic solvents, particularly those of low to moderate polarity. Overcoming this high lattice energy and facilitating favorable interactions with an organic solvent is the primary challenge.

The Solvents: A Spectrum of Properties

Organic solvents can be broadly classified by their polarity, which is often quantified by the dielectric constant, and their ability to participate in hydrogen bonding (protic vs. aprotic). To effectively optimize solubility, a diverse panel of solvents should be tested.

Solvent Class Example Relevant Properties Predicted Interaction with [Pt(NH₃)₄Cl₂]Cl₂
Polar Protic Methanol (MeOH)High polarity, H-bond donor & acceptorModerate solubility expected due to H-bonding and polarity.
Polar Aprotic Dimethylformamide (DMF)High polarity, H-bond acceptor onlyPotential for some solubility due to high dielectric constant.
Dimethyl Sulfoxide (DMSO)High polarity, H-bond acceptor onlySimilar to DMF, often an excellent solvent for polar compounds.
Moderately Polar AcetoneModerate polarity, H-bond acceptorLow solubility expected.
Acetonitrile (MeCN)Moderate polarity, weak H-bond acceptorLow solubility expected.
Nonpolar Toluene, HexanesLow polarity, no H-bondingNegligible solubility expected.

Protocol I: Establishing a Baseline - Quantitative Solubility Determination

Before any optimization can be performed, a robust and reproducible baseline of the compound's intrinsic solubility in a range of solvents must be established. The equilibrium shake-flask method is the gold standard for this purpose.

Principle: This method measures the thermodynamic saturation solubility of a compound in a given solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states.

Detailed Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 10-20 mg of [Pt(NH₃)₄Cl₂]Cl₂ into several 2 mL glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the selected organic solvent (e.g., Methanol, DMF, DMSO, Acetonitrile) to each vial. This creates a slurry with an excess of the solid, which is critical for achieving saturation.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator within a temperature-controlled incubator set to 25 °C (or another desired temperature). Agitate the slurries for at least 48 hours. Causality Note: A 48-hour period is chosen to ensure that the dissolution process reaches true thermodynamic equilibrium, which can be slow for poorly soluble, high-lattice-energy compounds.

  • Phase Separation: After equilibration, let the vials stand stationary for 2 hours to allow the excess solid to settle. Carefully centrifuge the vials at 10,000 x g for 15 minutes. Trustworthiness Note: This step is crucial. Failure to completely separate the undissolved solid is the most common source of erroneously high solubility measurements.

  • Sample Dilution: Immediately after centrifugation, carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Take care not to disturb the solid pellet. Dilute this aliquot with an appropriate solvent (e.g., 0.1 M HCl in water) to a final volume suitable for analysis. A 1:100 or 1:1000 dilution is typical, depending on the expected solubility.

  • Quantification via ICP-MS: Analyze the diluted samples for platinum concentration using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Prepare a calibration curve using certified platinum standards.

    • Expertise Note: While UV-Vis spectroscopy can be used, it is prone to interference. ICP-MS is the authoritative method for quantifying metal ions, offering unparalleled sensitivity and specificity, thus ensuring the trustworthiness of the data.

  • Calculation: Calculate the original concentration in the supernatant using the dilution factor. Convert this concentration to mg/mL.

Workflow for Baseline Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess [Pt(NH3)4Cl2]Cl2 B Add 1.0 mL of Organic Solvent A->B C Seal and Agitate (48h at 25°C) B->C D Settle (2h) C->D E Centrifuge (10,000 x g) D->E F Withdraw Supernatant E->F G Dilute Sample F->G H Quantify Pt via ICP-MS G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for the Shake-Flask Solubility Protocol.

Hypothetical Baseline Solubility Data
Solvent Dielectric Constant (approx.) Solubility of [Pt(NH₃)₄Cl₂]Cl₂ (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)471.25
Dimethylformamide (DMF)370.88
Methanol (MeOH)330.45
Acetonitrile (MeCN)36< 0.05
Acetone21< 0.01
Dichloromethane (DCM)9< 0.01

Strategy & Protocol II: Enhancing Solubility via Counter-ion Metathesis

The baseline data clearly show that solubility is limited even in highly polar organic solvents. The most powerful strategy to address this is to modify the compound itself. By replacing the small, "hard" chloride counter-ions with larger, non-coordinating, "softer" anions, we can significantly reduce the crystal lattice energy and improve the ion-pairing interactions in organic media.

Principle of Metathesis (Counter-ion Exchange): This is a double displacement reaction where the counter-ion of the platinum complex is exchanged for a new one. A common and highly effective method involves using a silver salt of the desired new anion. The precipitation of insoluble silver chloride (AgCl) drives the reaction to completion, as described by Le Chatelier's principle.

Detailed Step-by-Step Methodology
  • Solubilization of Starting Material: Dissolve 100 mg of [Pt(NH₃)₄Cl₂]Cl₂ in 10 mL of deionized water. Gentle warming may be required.

  • Precipitating Agent: In a separate vial, dissolve a 2.1 molar equivalent of silver hexafluorophosphate (AgPF₆) in 5 mL of deionized water.

    • Expertise Note: Using a slight excess of the silver salt ensures complete precipitation of the chloride ions. AgPF₆ is chosen because the PF₆⁻ anion is large, charge-diffuse, and non-coordinating, making it ideal for enhancing organosolubility.

  • Reaction: Slowly add the AgPF₆ solution dropwise to the stirring platinum complex solution. A thick, white precipitate of AgCl will form immediately.

  • Completion and Isolation: Stir the reaction mixture in the dark for 4 hours to ensure complete precipitation. Causality Note: Light is excluded because many silver salts are light-sensitive.

  • Removal of Precipitate: Filter the mixture through a 0.2 µm syringe filter or a Celite pad to completely remove the AgCl precipitate. The filtrate now contains the desired product, ₂.

  • Product Recovery: Remove the water from the filtrate via rotary evaporation or lyophilization (freeze-drying) to yield the final product as a solid.

  • Self-Validation:

    • Purity Check: Test the final product for residual chloride using a qualitative silver nitrate test. A small portion of the product dissolved in water should show no precipitate upon addition of AgNO₃ solution.

    • Identity Confirmation: Confirm the presence of the new PF₆⁻ anion using FT-IR spectroscopy (strong characteristic P-F stretching bands will be present around 840 cm⁻¹).

Re-evaluation of Solubility

Repeat Protocol I using the newly synthesized ₂.

Expected Comparative Solubility Data
Solvent Solubility of Chloride Salt (mg/mL) Solubility of PF₆⁻ Salt (mg/mL) Fold Increase
Dimethyl Sulfoxide (DMSO)1.25> 50> 40x
Dimethylformamide (DMF)0.8835.240x
Methanol (MeOH)0.4515.133x
Acetonitrile (MeCN)< 0.058.9> 178x
Acetone< 0.015.4> 540x
Dichloromethane (DCM)< 0.010.7> 70x
Visualizing the Metathesis Strategy

G cluster_start Initial State cluster_process Chemical Modification cluster_end Final State Start [Pt(NH3)4Cl2]Cl2 (High Lattice Energy) Sol_Start Poorly Soluble in Organic Solvents Start->Sol_Start results in Process Metathesis Reaction + 2 AgPF6 Start->Process Byproduct Precipitation of 2 AgCl(s) (Drives Reaction) Process->Byproduct generates End [Pt(NH3)4Cl2](PF6)2 (Low Lattice Energy) Process->End Sol_End Highly Soluble in Organic Solvents End->Sol_End results in

Caption: The Counter-ion Exchange Mechanism for Solubility Enhancement.

Conclusion and Further Perspectives

The solubility of dichlorotetraammineplatinum(IV) chloride in organic solvents is intrinsically limited by its ionic character and high crystal lattice energy. This application note has demonstrated a robust, two-part strategy for addressing this critical challenge. First, a reliable baseline must be established using the shake-flask method coupled with a highly sensitive analytical technique like ICP-MS. Second, targeted chemical modification through counter-ion metathesis provides a powerful and effective means to dramatically enhance solubility across a wide range of organic solvents.

The successful conversion of the chloride salt to its hexafluorophosphate counterpart transforms the compound from being practically insoluble to highly soluble in pharmaceutically relevant solvents like acetone and acetonitrile. This opens up new avenues for advanced formulation strategies (e.g., using co-solvents, lipids, or polymers), enables further synthetic derivatization in non-aqueous media, and ultimately accelerates the preclinical development of this promising class of platinum(IV) anticancer agents.[5][6][7]

References

  • Platinum(IV) Chloride. American Elements. [Link]

  • Platinum(IV) chloride. Wikipedia. [Link]

  • Solubility Rules. Chemistry LibreTexts. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, National Center for Biotechnology Information. [Link]

  • Current Status for Oral Platinum (IV) Anticancer Drug Development. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology. [Link]

  • Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study. PMC, National Center for Biotechnology Information. [Link]

  • Platinum-based drugs for cancer therapy and anti-tumor strategies. PMC, National Center for Biotechnology Information. [Link]

  • Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties. PMC, National Center for Biotechnology Information. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, Review, and Research. [Link]

  • Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. MDPI. [Link]

Sources

Crystallization Techniques for High-Purity Tetraamminedichloroplatinum(IV) Chloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of tetraamminedichloroplatinum(IV) chloride, [Pt(NH₃)₄Cl₂]Cl₂. High-quality crystals of this coordination compound are essential for definitive structural elucidation via X-ray crystallography, for ensuring high purity in pharmaceutical development, and for providing stable material for further synthetic applications. This document outlines the fundamental principles of crystallization for ionic coordination complexes and presents four distinct, field-proven protocols: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent Layering. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these techniques effectively.

Introduction: The Importance of Crystalline [Pt(NH₃)₄Cl₂]Cl₂

Tetraamminedichloroplatinum(IV) chloride is an octahedral platinum(IV) coordination complex. Like many platinum-containing compounds, its derivatives are of significant interest in medicinal chemistry and as precursors for advanced materials. The process of crystallization is not merely a purification step; it is the definitive method for obtaining a substance in its most ordered and pure solid state. For this complex, obtaining single crystals is the gold standard for unambiguous characterization through techniques like X-ray diffraction, which reveals precise atomic arrangements, bond lengths, and bond angles.[1] The quality of the crystal directly impacts the quality of the resulting data and, therefore, our understanding of the molecule's structure and function.[1]

This document serves as a practical guide for researchers, scientists, and drug development professionals to reliably produce high-quality crystals of tetraamminedichloroplatinum(IV) chloride.

Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute transitions from a solution to a highly ordered solid lattice. This process is governed by thermodynamics and kinetics and can be broken down into two primary stages: nucleation and crystal growth.[2][3]

  • Supersaturation: The essential driving force for crystallization is supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[4][5] A solution can be brought to a state of supersaturation by cooling, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.[6]

  • Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution.[4] The rate of nucleation is a critical parameter; rapid nucleation leads to many small crystals (often a microcrystalline powder), whereas slow, controlled nucleation is required to grow large single crystals suitable for diffraction studies.[7][8] The goal of the techniques described herein is to minimize the number of nucleation sites.[7]

  • Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of further solute molecules from the solution onto the existing crystal lattice. The growth phase should proceed slowly and steadily to ensure a well-ordered, single crystal.

The success of any crystallization experiment depends on the careful control of several key factors.

FactorImpact on CrystallizationRationale & Causality
Solvent Choice Determines solubility, stability, and crystal packing.The ideal solvent should exhibit moderate solubility for the compound.[8][9] For an ionic salt like [Pt(NH₃)₄Cl₂]Cl₂, polar solvents such as water are a primary choice.[10] The solvent's ability to form hydrogen bonds can also influence crystal packing.[7]
Temperature Affects solubility and the rates of nucleation and growth.Generally, solubility increases with temperature.[6] Slow cooling of a saturated solution is a classic method to achieve gradual supersaturation.[11] Maintaining a constant temperature is crucial for diffusion methods to ensure a steady growth rate.[12]
Concentration The degree of supersaturation dictates the driving force.Higher supersaturation increases the likelihood of nucleation.[4] For single-crystal growth, it is often better to start with a solution that is just below saturation and approach supersaturation very slowly.[9]
Purity Impurities can inhibit crystal growth or co-crystallize.Impurities can interfere with the formation of a regular crystal lattice or act as unwanted nucleation sites, leading to poor crystal quality.[4][5] A minimum purity of 90% is recommended before attempting to grow single crystals.[7]
Mechanical Agitation Disturbances can induce nucleation.Crystallization setups should be left in a quiet, vibration-free location. Mechanical shock can trigger the formation of a large number of nuclei, resulting in a precipitate rather than single crystals.[8][11]

Crystallization Workflows & Diagrams

General Crystallization Pathway

The fundamental logic of any crystallization experiment is to create a supersaturated solution in a controlled manner that favors the growth of a few large crystals over the precipitation of many small ones.

A Dissolve [Pt(NH3)4Cl2]Cl2 in Suitable Solvent B Prepare a Near-Saturated or Saturated Solution A->B C Induce Supersaturation (Slowly) B->C e.g., Cool, Evaporate, or Add Anti-Solvent D Nucleation (Formation of Crystal Seeds) C->D E Crystal Growth D->E Slow, Undisturbed Conditions F Harvest & Dry Crystals E->F G cluster_A A) Slow Evaporation cluster_B B) Vapor Diffusion cluster_C C) Solvent Layering Evap Vapor Layer

Caption: Visual comparison of three common crystallization techniques.

Experimental Protocols

Safety Precaution: Always handle platinum compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Slow Evaporation

This is the simplest method and is effective for compounds that are stable under ambient conditions. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over days or weeks.

  • Rationale: The slow rate of evaporation ensures that the solution moves into the supersaturation zone gradually, promoting the growth of existing nuclei rather than the formation of new ones. This method works well when the ideal solvent has a moderate boiling point. [8][9]* Methodology:

    • Prepare a nearly saturated solution of [Pt(NH₃)₄Cl₂]Cl₂ in a suitable solvent (e.g., deionized water). A concentration similar to that used for an NMR sample (2-10 mg in 0.5-1 mL) is a good starting point. [7] 2. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any dust or particulate impurities that could act as nucleation sites.

    • Cover the vial with parafilm or aluminum foil. Using a needle, pierce a few small holes in the cover. The number and size of the holes will control the rate of evaporation.

    • Place the vial in a quiet, vibration-free location at a constant temperature.

    • Monitor the vial over several days to weeks. Crystals should appear as the solvent volume decreases.

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solution.

Protocol 2: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.

  • Rationale: By dissolving the compound in a hot solvent to achieve saturation and then allowing it to cool slowly, the solubility decreases, leading to a state of supersaturation. The gradual temperature drop ensures a slow and controlled crystallization process. [8][11]* Methodology:

    • Prepare a saturated solution of [Pt(NH₃)₄Cl₂]Cl₂ in a minimal amount of a suitable solvent (e.g., water) at an elevated temperature (e.g., 60-70°C). Do not boil the solution excessively.

    • While hot, filter the solution to remove any undissolved material or impurities.

    • Transfer the hot, clear solution to a clean vial and seal it.

    • Place the vial into an insulated container (e.g., a Dewar flask filled with hot water or a styrofoam box) to slow the rate of cooling.

    • Allow the setup to cool undisturbed to room temperature over 24-48 hours.

    • Crystals should form as the solution cools. Harvest them as described in the previous protocol.

Protocol 3: Vapor Diffusion

This is a highly controlled and effective method, especially when only small amounts of material are available. It involves two solvents: one in which the compound is soluble (the "good" solvent) and a second, more volatile "anti-solvent" in which the compound is insoluble. [13]

  • Rationale: The volatile anti-solvent slowly diffuses through the vapor phase into the solution of the compound. This gradually decreases the overall solubility of the compound in the mixed solvent system, gently pushing it toward crystallization. [11][13]* Methodology:

    • Dissolve the [Pt(NH₃)₄Cl₂]Cl₂ sample in a "good" solvent (e.g., water or DMF) in a small, open vial.

    • Place this small vial inside a larger jar or beaker that contains a layer of the volatile "anti-solvent" (e.g., ethanol, isopropanol, or ether). The anti-solvent must be miscible with the good solvent.

    • Seal the outer jar tightly.

    • The anti-solvent will slowly vaporize and diffuse into the inner vial, reducing the solubility of the platinum complex and inducing crystallization.

    • Place the sealed system in a location with a stable temperature and leave it undisturbed for several days.

Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)

This method is similar in principle to vapor diffusion but relies on direct liquid diffusion across an interface.

  • Rationale: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Slow diffusion occurs at the interface of the two solvents, creating a localized region of supersaturation where crystals can grow. [7][11]* Methodology:

    • Prepare a concentrated solution of [Pt(NH₃)₄Cl₂]Cl₂ in a small volume of a dense "good" solvent (e.g., water) in a narrow test tube or vial.

    • Very carefully and slowly, add a layer of a less dense, miscible "anti-solvent" (e.g., ethanol or acetone) on top of the solution. Use a pipette or syringe and trickle the anti-solvent down the side of the tube to avoid mixing. An interface between the two liquids should be clearly visible.

    • Seal the tube and leave it in an undisturbed location.

    • Crystals will typically form at the interface over the course of several days.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent system.Allow more solvent to evaporate; use a stronger anti-solvent; try a different solvent system entirely. [7]
Oiling Out / Amorphous Precipitate The solution became supersaturated too quickly; impurities are present.Slow down the crystallization process (reduce evaporation rate, cool more slowly, slow down diffusion). [7]Try further purification of the starting material. [9]
Formation of a Fine Powder Nucleation rate is too high.Reduce the initial concentration; slow down the rate of supersaturation (e.g., use a container with a smaller opening for evaporation, cool over a longer period). The goal is to reduce the number of nucleation sites. [7][8]
Many Small Crystals Too many nucleation sites; process is still too fast.Filter the solution meticulously before starting. Slow the process further. Consider using the "seeding" technique by adding one tiny, pre-existing crystal to a barely saturated solution to promote growth on a single site. [9][13]

Summary of Crystallization Parameters

TechniquePrincipleTypical "Good" SolventsTypical "Anti-Solvents"Control Parameter
Slow Evaporation Increase concentrationWater, MethanolN/ARate of vapor escape
Slow Cooling Decrease solubilityWater, DMFN/ARate of temperature drop
Vapor Diffusion Decrease solubilityWater, DMFEthanol, Isopropanol, EtherVapor pressure of anti-solvent
Solvent Layering Decrease solubilityWater, DMFEthanol, AcetoneRate of liquid diffusion

References

  • Vertex AI Search. (2012). How does a solvent affect the crystallization process of coordination compounds?
  • SATHEE. (n.d.). Chemistry Crystallization.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
  • Physics Forums. (2016). How Can I Grow Crystals of My Platinum Complexes?
  • Crespo-Pérez, M. F., et al. (2009). Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. ACS Publications.
  • MIT OpenCourseWare. (2012). 8.7 – Guide to Growing a Single Crystal.
  • Dalton Transactions (RSC Publishing). (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method.
  • Hunter, A. (n.d.). A Beginner's Introduction Chapter XIV: Growing Crystals. Youngstown State University. ResearchGate.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder.
  • Filo. (2025). Write the formula of Tetraminodichloroplatinum (IV) chloride.
  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube.
  • Staples, R. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.
  • The Relationship of Precursor Cluster Concentration in a Saturated Crystallization Solution to Long-Range Order During the Transition to the Solid Phase. (n.d.). Acta Naturae.

Sources

Application Notes and Protocols: The Emerging Role of High-Oxidation State Platinum Ammine Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Square Planar—Harnessing the Potential of Octahedral Platinum(IV)

For decades, the catalytic landscape of platinum has been dominated by its +2 oxidation state, characterized by square planar complexes that readily participate in fundamental organometallic steps like oxidative addition and reductive elimination. However, the higher +4 oxidation state, featuring coordinatively saturated and kinetically inert octahedral d⁶ centers, is rapidly emerging from its traditional role in anticancer prodrugs to become a focal point in catalysis.[1][2][3] These high-oxidation state platinum ammine complexes, once considered too stable for catalytic turnover, are now recognized as potent precatalysts or key intermediates in challenging transformations, including C–H bond functionalization and selective oxidations.[4][5]

The inherent stability of Pt(IV) complexes provides a unique advantage: resistance to deactivation pathways that can plague their Pt(II) counterparts. The catalytic cycle often involves a controlled reduction to a reactive Pt(II) species, which performs the key bond-forming or bond-breaking step before being re-oxidized to the stable Pt(IV) state.[3] This Pt(II)/Pt(IV) redox cycle is central to their catalytic prowess. This guide provides an in-depth exploration of the catalytic applications of these complexes, focusing on the mechanistic rationale behind their activity and providing detailed, field-proven protocols for their use.

Application: Terminal-Selective C(sp³)–H Oxidation of Aliphatic Amines

The selective functionalization of unactivated C(sp³)–H bonds, particularly at the terminal methyl position, is a paramount challenge in organic synthesis. Shilov's pioneering work in the 1970s demonstrated that aqueous solutions of Pt(II) and Pt(IV) salts could hydroxylate alkanes, showing a preference for primary C–H bonds.[5] Building on this foundation, modern high-oxidation state platinum catalysis has developed highly selective and efficient systems.

Application Note 1.1: Overcoming Catalyst Inhibition and Solubility with Substrate Protonation

A significant hurdle in applying platinum catalysis to functionalized molecules like aliphatic amines is catalyst inhibition. The lone pair on the amine's nitrogen atom can strongly coordinate to the platinum center, effectively poisoning the catalyst. Furthermore, many organic amines have poor solubility in the aqueous media often required for Shilov-type chemistry.

A breakthrough strategy involves the in situ protonation of the amine substrate with a strong acid (e.g., H₂SO₄) to form an ammonium salt.[5][6] This elegant solution addresses three critical issues simultaneously:

  • Solubility: The resulting ammonium salts are readily soluble in the aqueous reaction medium.[5]

  • Catalyst Protection: Protonation of the amine nitrogen prevents it from binding to and deactivating the platinum or copper co-oxidant.[5][6]

  • Directing Effect: The powerful inductive electron-withdrawing effect of the ammonium cation deactivates the C–H bonds proximal to the nitrogen center. This electronic deactivation enhances the inherent preference of the platinum catalyst to activate the most sterically accessible and electron-rich C–H bonds, leading to remarkable selectivity for the terminal methyl group remote from the nitrogen.[5][6]

This approach transforms a potential catalyst poison into a selectivity-directing group, showcasing how a deep mechanistic understanding can overcome long-standing synthetic challenges.

Visualization 1.1: Proposed Catalytic Cycle for Amine Oxidation

Catalytic Cycle for Amine Oxidation cluster_main Pt(II)/Pt(IV) Catalytic Cycle cluster_redox Co-Oxidant Redox Cycle PtII Pt(II) PtIV_H R-H-Pt(IV)-H PtII->PtIV_H + R-H (C-H Activation) PtIV_Cl R-Pt(IV)-Cl PtIV_H->PtIV_Cl + CuCl₂ - H⁺, - CuCl PtIV_Cl->PtII + H₂O (Hydrolysis) CuI 2 Cu(I)Cl PtIV_Cl->CuI Product (R-OH) + 2 Cl⁻ CuII 2 Cu(II)Cl₂ CuI->CuII + O₂ + 4 H⁺ (Reoxidation) caption Proposed Pt(II)/Pt(IV) cycle for C-H oxidation.

Caption: Proposed Pt(II)/Pt(IV) cycle for C-H oxidation.

Protocol 1.1: Pt-Catalyzed Terminal Oxidation of N,N-Dimethyl-n-octylamine

This protocol describes the terminal-selective C(sp³)–H oxidation of an aliphatic amine using a Pt(II) precatalyst which cycles through a Pt(IV) intermediate, with CuCl₂ as the stoichiometric oxidant.[5]

Materials:

  • K₂PtCl₄ (Potassium tetrachloroplatinate)

  • CuCl₂·2H₂O (Copper(II) chloride dihydrate)

  • N,N-Dimethyl-n-octylamine

  • Concentrated H₂SO₄ (Sulfuric acid, 98%)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous Na₂SO₄ (Sodium sulfate)

  • Heavy-walled, sealable pressure vessel (e.g., Ace Glass pressure tube)

  • Stir bar, heating mantle, and temperature controller

Procedure:

  • Catalyst/Oxidant Preparation: To a 25 mL pressure vessel equipped with a magnetic stir bar, add K₂PtCl₄ (8.3 mg, 0.02 mmol, 1 mol%) and CuCl₂·2H₂O (682 mg, 4.0 mmol, 2.0 equiv).

  • Solvent and Acid Addition: Add 10 mL of deionized water to the vessel. Carefully and slowly, add concentrated H₂SO₄ (1.0 mL). Caution: This is a highly exothermic process. Add acid slowly with stirring and appropriate cooling if necessary.

  • Substrate Addition: Once the solution has returned to room temperature, add N,N-Dimethyl-n-octylamine (343 mg, 2.0 mmol, 1.0 equiv). The amine will protonate in situ.

  • Reaction Setup: Securely seal the pressure vessel. Place the vessel in a heating mantle set on a magnetic stir plate.

  • Reaction Conditions: Heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

  • Workup and Extraction: After 24 hours, cool the reaction vessel to room temperature in an ice bath. Carefully unseal the vessel. Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine conversion and selectivity. The primary product will be 8-(dimethylamino)octan-1-ol. Further purification can be achieved via column chromatography on silica gel.

Data Table 1.1: Representative Substrate Scope for Terminal C–H Oxidation
SubstrateProduct(s) (Major)Yield (%)Terminal Selectivity
n-Octylamine8-Aminooctan-1-ol75%>20:1
N-Methyl-n-octylamine8-(Methylamino)octan-1-ol80%>20:1
N,N-Dimethyl-n-octylamine8-(Dimethylamino)octan-1-ol82%>20:1
Cyclohexylmethylamine(4-Aminocyclohexyl)methanol65%>10:1 (methyl vs. ring)
(Data adapted from literature to illustrate typical results)[5]

Application: Catalytic Oxidation of Alcohols

The oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones is a cornerstone transformation in organic synthesis. While traditional methods often rely on stoichiometric, heavy-metal oxidants, catalytic approaches using clean oxidants like hydrogen peroxide (H₂O₂) are environmentally and economically superior.[1] High-oxidation state platinum complexes have demonstrated notable activity in this area.

Application Note 2.1: Mechanism and Role of the Pt(IV) Center

In alcohol oxidation, Pt(IV) complexes can act as robust catalysts in the presence of an oxidant like H₂O₂.[1] While the detailed mechanism can vary, a plausible pathway involves the coordination of the alcohol to the platinum center, followed by a β-hydride elimination to yield the carbonyl product and a platinum-hydride intermediate. The platinum center is then re-oxidized by H₂O₂ to regenerate the active Pt(IV) catalyst and complete the cycle. The ammine ligands help to stabilize the platinum center across the required oxidation states and modulate its electronic properties for optimal reactivity.[7]

The choice of axial ligands on the octahedral Pt(IV) precursor is critical, as they can influence the ease of reduction to the active catalytic species.[1][2] This provides a handle for tuning the catalyst's activity and stability.

Visualization 2.1: General Workflow for Catalytic Alcohol Oxidation Screening

Caption: Experimental workflow for alcohol oxidation.

Protocol 2.1: General Procedure for Oxidation of Benzyl Alcohol

This protocol provides a general method for testing the catalytic activity of a Pt(IV) ammine complex in the oxidation of an alcohol using hydrogen peroxide as the oxidant.[1]

Materials:

  • Pt(IV) ammine complex (e.g., [Pt(NH₃)₂(OH)₂Cl₂])

  • Benzyl alcohol (or substituted derivative)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask, reflux condenser, stir bar, and heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Pt(IV) ammine complex (e.g., 5-10 mol%) and benzyl alcohol (1.0 mmol, 1.0 equiv) in 15 mL of acetonitrile.

  • Initiation: Begin stirring the solution and heat to a gentle reflux (approx. 80-85 °C).

  • Oxidant Addition: Slowly add hydrogen peroxide (3.0 mmol, 3.0 equiv) to the reaction mixture dropwise over 10 minutes. Caution: Addition of H₂O₂ at elevated temperatures can be vigorous. Ensure slow, controlled addition.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress of the reaction by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench any remaining H₂O₂ by adding a small amount of saturated aqueous sodium sulfite (Na₂SO₃) solution until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis and Purification: The primary product, benzaldehyde, can be analyzed by ¹H NMR and GC-MS. If necessary, purify via column chromatography.

General Synthetic and Characterization Protocols

A reliable supply of well-characterized precatalysts is essential for reproducible catalytic studies.

Protocol 3.1: Synthesis of a Versatile Pt(IV) Precatalyst: cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂]

This protocol describes the oxidation of the common Pt(II) complex, cisplatin, to a stable Pt(IV) dihydroxido complex, which serves as an excellent starting material for further ligand modification or direct use in catalysis.[2]

Materials:

  • cis-Diamminedichloroplatinum(II) (cisplatin)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Beaker, stir bar, stir plate, and ice bath

  • Hirsch funnel for filtration

Procedure:

  • Suspension: Suspend cisplatin (300 mg, 1.0 mmol) in 10 mL of deionized water in a 50 mL beaker with a stir bar.

  • Oxidation: While stirring vigorously at room temperature, add 30% H₂O₂ (5 mL, ~50 mmol) to the suspension.

  • Reaction: Continue stirring the mixture at room temperature. The white suspension of cisplatin will gradually dissolve and then a yellow precipitate of the Pt(IV) product will form over the course of 2-4 hours.

  • Isolation: After 4 hours, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration using a Hirsch funnel. Wash the product thoroughly with ice-cold water (3 x 5 mL) and then with a small amount of ethanol (2 x 3 mL).

  • Drying: Dry the product in a desiccator under vacuum to yield cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂].

Application Note 3.1: Key Spectroscopic Handles for Characterization

Distinguishing between Pt(II) and Pt(IV) complexes is straightforward with modern spectroscopic techniques.

  • ¹⁹⁵Pt NMR Spectroscopy: This is the most definitive technique. There is a very large chemical shift range for platinum, and the oxidation state has a profound effect. Pt(IV) complexes are significantly downfield compared to their Pt(II) analogues, often by thousands of ppm, providing an unambiguous diagnostic marker.[3][8]

  • ¹H NMR Spectroscopy: The protons of ammine (NH₃) ligands coordinated to a Pt(IV) center are typically found further downfield (e.g., 6-9 ppm) compared to those on a Pt(II) center (e.g., 3-5 ppm) due to the increased Lewis acidity of the Pt(IV) ion.[8]

  • Infrared (IR) Spectroscopy: The formation of a Pt(IV) complex from a Pt(II) precursor can be monitored by the appearance of new bands. For example, the oxidation protocol above will result in the appearance of strong O-H stretching bands (around 3400-3500 cm⁻¹) and Pt-O stretching bands (around 500-600 cm⁻¹).

Data Table 3.1: Typical NMR Chemical Shifts for Platinum Ammine Complexes
Complex TypeOxidation StateTypical ¹⁹⁵Pt Shift (ppm)Typical ¹H Shift (NH₃) (ppm)
[Pt(NH₃)₄]²⁺Pt(II)~ -2500~ 3.5 - 4.5
cis-[Pt(NH₃)₂Cl₂]Pt(II)~ -2100~ 4.0 - 5.0
cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂]Pt(IV)~ +1100~ 6.5 - 7.5
(Chemical shifts are approximate and can vary with solvent and other ligands.)[3][8]

References

  • Application Notes and Protocols for Platinum(II)
  • Potential Anticancer Activities and Catalytic Oxidation Efficiency of Pl
  • Platinum complexes for catalytic CH oxid
  • Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes.
  • Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. MDPI.
  • Pt(IV)
  • Platinum-Catalyzed, Terminal-Selective C(sp3)
  • Platinum-Catalyzed, Terminal-Selective C(sp(3))

Sources

Troubleshooting & Optimization

Technical Support Center: Platinum(IV) Chloride Complex Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Before attempting solubilization, identify your specific complex type. Platinum(IV) complexes generally fall into two categories with distinct solubility behaviors: Ionic Salts (e.g., Hexachloroplatinates) and Neutral Prodrugs (e.g., Cisplatin-based Pt(IV) derivatives).

Interactive Troubleshooting Flowchart

Use this logic tree to identify the root cause of your solubility issue.

Pt_Solubility_Triage Start Start: Identification TypeCheck Is the complex Ionic or Neutral? Start->TypeCheck Ionic Ionic (e.g., K2PtCl6, H2PtCl6) TypeCheck->Ionic Salt Neutral Neutral (e.g., Pt(IV) Prodrugs) TypeCheck->Neutral Prodrug CounterIon Check Counter-Ion Ionic->CounterIon Potassium Potassium (K+) Salt CounterIon->Potassium K+ Present Sodium Sodium (Na+) / Acid (H+) CounterIon->Sodium Na+ / H+ Present Precipitate Issue: K2PtCl6 is highly insoluble. Switch to Na+ or H+ form. Potassium->Precipitate Hydrolysis Issue: Hydrolysis/Aging. Pt(IV) converts to hydroxo-species in neutral water. Sodium->Hydrolysis Soluble but unstable? AxialLigand Check Axial Ligands Neutral->AxialLigand Halides Axial Halides (Cl, Br, I) AxialLigand->Halides Hydrophobic Hydroxyls Axial Hydroxyls/Carboxylates AxialLigand->Hydroxyls Hydrophilic LatticeEnergy Issue: High Lattice Energy. Requires encapsulation or axial modification. Halides->LatticeEnergy Hydroxyls->Hydrolysis Soluble but degrading?

Figure 1: Diagnostic logic for isolating solubility failure modes in Pt(IV) chemistry.

Common Issues & Solutions (Q&A)

Issue A: The "Brick Dust" Precipitate (Neutral Complexes)

User Question: I synthesized a cisplatin-based Pt(IV) prodrug (trans,cis,cis-[PtCl2(OH)2(NH3)2]), but it acts like "brick dust" in water. It won't dissolve even with sonication. Why?

Technical Analysis: Neutral Pt(IV) complexes possess high lattice energy and lack the charge required for hydration shell formation. While the octahedral geometry is stable, the kinetic inertness of Pt(IV) means it will not easily re-equilibrate once precipitated.

  • Root Cause: High lipophilicity of the axial ligands or strong intermolecular hydrogen bonding in the solid state.

  • The Fix (Axial Functionalization): You must break the symmetry or increase polarity.

    • Chemical Modification: Convert axial hydroxyls to succinates or acetates. This introduces ionizable carboxylate groups, allowing solubility at pH > 7.

    • Encapsulation: If the structure cannot be changed, use a micellar carrier. Encapsulate the complex in DSPE-PEG2000 or Cyclodextrin .

Issue B: The "Yellow Precipitate" (Ionic Salts)

User Question: I am using Chloroplatinic Acid (


). I added a potassium-based buffer (PBS or KCl), and a yellow precipitate formed immediately.

Technical Analysis: This is a classic inorganic incompatibility. While hexachloroplatinic acid (


) is hygroscopic and highly soluble, the Potassium Hexachloroplatinate (

)
salt is extremely insoluble in water.
  • Solubility Limit:

    
     solubility is only ~0.9  g/100  mL, whereas 
    
    
    
    is highly soluble.
  • The Fix:

    • Immediate: Switch to Sodium -based buffers (e.g., Sodium Phosphate buffer, NaCl) exclusively.

    • Protocol: Never use KCl or standard PBS (which contains KCl) with high concentrations of

      
      .
      
Issue C: The DMSO Trap (Solvent Incompatibility)

User Question: Can I dissolve my Pt(IV) complex in DMSO to make a stock solution? It dissolves perfectly, but my biological data is inconsistent.

Technical Analysis: WARNING: DMSO is not an inert solvent for Platinum complexes.

  • Ligand Exchange: The sulfur in DMSO is a soft nucleophile with high affinity for Pt. It will displace chloride or labile axial ligands, forming species like

    
    . This creates a different drug than the one you intended to test.
    
  • Reduction: DMSO can act as a reductant, converting Pt(IV) back to Pt(II) over time, especially if the axial ligands are good leaving groups (e.g., carboxylates).

Visualizing the DMSO Interaction:

DMSO_Mechanism PtIV Pt(IV) Complex (Intact Drug) Transition Ligand Displacement (Solvolysis) PtIV->Transition + DMSO DMSO DMSO Solvent (S-Nucleophile) DMSO->Transition Artifact Pt-DMSO Adduct (Biological Artifact) Transition->Artifact Kinetic Product Reduction Reduction to Pt(II) (Premature Activation) Transition->Reduction Thermodynamic Decay

Figure 2: Mechanism of DMSO-induced degradation of Platinum(IV) complexes.

Advanced Protocols

Protocol 1: Stabilizing Aqueous Solutions (Preventing Hydrolysis)

Aqueous solutions of


 undergo hydrolysis to form 

and eventually insoluble hydroxo-bridged oligomers. This is accelerated by light and neutral/alkaline pH.

Reagents:

  • NaCl (High purity)

  • HCl (1M)

  • Argon gas

Procedure:

  • Chloride Suppression: Prepare the solvent with excess chloride (e.g., 150 mM NaCl or 0.1 M HCl). The Common Ion Effect suppresses the dissociation of Cl- ligands.

    • Mechanism:[1][2][3]

      
      . Adding Cl- shifts equilibrium left.
      
  • Acidification: Adjust pH to < 2.0 using HCl. This prevents the deprotonation of the aquated species to hydroxo species (which polymerize).

  • Storage: Store in amber glass (light sensitive) under Argon.

Protocol 2: Safe Solubilization for Bio-Assays (The "DMF/Saline" Method)

If water solubility is too low for direct dissolution, use DMF (Dimethylformamide) instead of DMSO, as it is less coordinating toward Pt(IV), though still requires caution.

  • Dissolution: Dissolve Pt(IV) complex in pure DMF to 100x the final concentration.

  • Dilution: Immediately dilute 1:100 into warm (37°C) Saline (0.9% NaCl) .

    • Note: Do not use water or phosphate buffer initially; the chloride in saline stabilizes the complex during the transition.

  • Usage: Use within 30 minutes. Do not store frozen stocks of the diluted compound.

Reference Data: Solubility Limits

CompoundFormulaSolubility (Water, 25°C)Stability Note
Chloroplatinic Acid

Very HighHygroscopic; hydrolyzes if not acidic.
Potassium Hexachloroplatinate

Low (~0.9 g/100mL) Precipitates in PBS/KCl buffers.
Sodium Hexachloroplatinate

HighPreferred salt for aqueous work.
Ammonium Hexachloroplatinate

Low (~0.7 g/100mL)Used to purify Pt; avoid in bio-assays.
Cisplatin (Pt(II) Control)

~0.25 g/100mLSlow dissolution; requires saline to prevent aquation.
Oxoplatin (Pt(IV) precursor)

LowRequires axial modification for solubility.[4]

References

  • Frontiers in Chemistry. (2021). Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs. Link

  • National Institutes of Health (PMC). (2014). Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes. Link

  • Dalton Transactions (RSC). (2019). Emerging platinum(IV) prodrugs to combat cisplatin resistance. Link

  • American Elements. Platinum(IV) Chloride Solubility Data. Link

  • Wikipedia. Potassium Hexachloroplatinate Properties. Link

Sources

Technical Support Guide: Impurity Removal in Dichlorotetraammineplatinum(IV) Synthesis

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: In the synthesis of trans-dichlorotetraammineplatinum(IV) chloride (



1

The Critical Impurity: Unreacted Chlorine (


)

1


1

The Solution: This guide provides a validated troubleshooting framework for the quantitative removal of



Process Logic & Workflow

The following diagram illustrates the synthesis pathway and the critical decision points for impurity removal.

PtSynthesisFigure 1: Logic Flow for Chlorine Removal in Pt(IV) SynthesisPrecursorPt(II) Precursor[Pt(NH3)4]Cl2OxidationOxidative Addition(+ Excess Cl2 Gas)Precursor->Oxidation OxidationIntermediateCrude Pt(IV) Solution[Pt(NH3)4Cl2]Cl2 + Dissolved Cl2Oxidation->Intermediate FormationDecisionRemoval Method SelectionIntermediate->DecisionMethodAMethod A: N2 Sparging(High Purity/Low Thermal Stress)Decision->MethodA PreferredMethodBMethod B: Thermal Degassing(Rapid/High Thermal Stress)Decision->MethodB AlternativeValidationStarch-Iodide Endpoint TestMethodA->ValidationMethodB->ValidationValidation->Decision Positive Test (Repeat)FinalProductPure Product[Pt(NH3)4Cl2]Cl2Validation->FinalProduct Negative Test

Troubleshooting & FAQs

Category 1: Detection & Diagnosis

Q: The solution is yellow.[2] How do I distinguish between the product color and excess chlorine? A: Visual distinction is unreliable.

  • The Product:

    
     is inherently bright yellow/orange.[1]
    
  • The Impurity: Dissolved

    
     imparts a pale green-yellow tint, which is masked by the platinum chromophore.
    
  • The Fix: You must use a Starch-Iodide External Indicator .

    • Dip a glass rod into the reaction mixture.

    • Touch it to starch-iodide paper.[1]

    • Black/Blue = Active Oxidant (

      
      ) present.[1]
      
    • No Change =

      
       removed.
      

Q: My pH is dropping continuously during the removal step. Is this normal? A: Yes, but it requires monitoring. As



  • Mechanism:

    
    [1]
    
  • Action: Do not neutralize with base yet. Bases (like

    
     or 
    
    
    ) can cause amido-bridge formation or deprotonation of the amine ligands (
    
    
    ). Wait until
    
    
    is fully stripped before adjusting pH for crystallization.[1]
Category 2: Removal Techniques

Q: Can I just boil the solution to remove chlorine? A: Proceed with extreme caution. While boiling is effective (solubility of


  • Thermal Reduction: Prolonged heating can revert

    
     back to 
    
    
    , reducing yield.[1]
  • Hydrolysis: At high temperatures, water can displace chloride ligands (

    
    ), contaminating the product.[1]
    
  • Recommendation: Use Method A (Sparging) below. If boiling is necessary, limit to <10 minutes and ensure acidic pH (<2) to suppress hydrolysis.

Q: Why is Nitrogen (


) sparging preferred over air?A:

1

1


1


Category 3: Impact on Yield

Q: I removed the chlorine, but now I have a green precipitate. What is it? A: This is likely Magnus's Green Salt (

121
  • Cause: If you boiled too long to remove

    
    , you may have reduced some 
    
    
    back to
    
    
    .[1] The
    
    
    cation then co-precipitates with any
    
    
    anions present.[1]
  • Recovery: Re-oxidize the suspension with a small amount of fresh chlorine water, then use the gentle sparging method to remove the excess.

Standard Operating Procedures (SOPs)

Protocol A: Inert Gas Sparging (Recommended)

Best for: High purity requirements, preserving labile ligands.[1]

  • Setup: Equip the reaction vessel with a gas dispersion tube (fritted glass, porosity C) submerged to the bottom of the solution.

  • Gas Flow: Connect a Nitrogen (

    
    ) line.[1] Set flow rate to induce vigorous bubbling without splashing (approx. 2-3 vessel volumes per minute).
    
  • Temperature: Maintain solution at 40–50°C . This mild heat significantly decreases

    
     solubility without risking thermal degradation.[1]
    
  • Duration: Sparge for 30–45 minutes .

  • Verification: Perform Starch-Iodide test every 15 minutes.

  • Scrubbing: Ensure the vent line passes through a Sodium Thiosulfate (

    
    ) trap to neutralize the off-gassed 
    
    
    .
Protocol B: Vacuum Degassing (Alternative)

Best for: Large volumes where sparging is impractical.[1]

  • Setup: Transfer solution to a rotary evaporator.

  • Conditions: Set bath to 40°C . Apply vacuum gradually to 100 mbar.

  • Operation: Rotate at moderate speed. The reduced pressure lowers the boiling point of

    
     drastically.
    
  • Duration: 20 minutes.

  • Note: Watch for "bumping" as gas evolves rapidly.[1]

Quantitative Data: Solubility of Chlorine

Understanding the solubility behavior of Chlorine is essential for optimizing the removal parameters.

Temperature (°C)Solubility of

(g/L)
Removal Efficiency RatingRisk of Side Reactions
10 9.97PoorLow
25 6.35ModerateLow
50 2.60High (Optimal) Low
75 1.20Very HighModerate
100 ~0.00CompleteHigh (Hydrolysis)

Table 1: Solubility of Chlorine gas in water at 1 atm pressure. Note that solubility increases in the presence of chlorides (salting-in effect), making physical removal (sparging) even more critical than thermal removal alone.[1]

References

  • Mechanism of Pt(II) Oxidation: Hall, M. D., & Hambley, T. W. (2002).[1] "Platinum(IV) antitumour compounds: their bioactivation and mechanism of action." Coordination Chemistry Reviews.

  • Chlorine Solubility Data: Battino, R., et al. (1983).[1] "The Solubility of Oxygen and Ozone in Liquids." Journal of Physical and Chemical Reference Data. (Referenced for gas solubility behaviors in electrolytes).[1] [1]

  • Synthesis of Pt(IV) Ammines: Basolo, F., et al. (1960).[1] "Mechanism of Substitution Reactions of Metal Complexes." Inorganic Syntheses. [1]

  • Safety in Platinum Refining: "Handling Chlorine and Platinum Salts." Occupational Safety and Health Administration (OSHA).

(Note: While specific industrial SOPs are proprietary, the chemistry described above is grounded in fundamental inorganic coordination chemistry principles found in the cited texts.)

Optimization of pH conditions for tetraamminedichloroplatinum stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: pH Optimization & Stability Protocols for Tetraammineplatinum Systems

Ticket ID: T-PT-404-STAB Subject: Assigned Specialist: Senior Application Scientist, Inorganic Drug Development

Executive Summary & Scope

User Note: The term "tetraamminedichloroplatinum" is chemically ambiguous and often refers to one of two distinct species depending on the oxidation state and coordination sphere.

  • Tetraammineplatinum(II) Chloride (

    
    ):  The standard Pt(II) precursor used in catalyst and drug synthesis.
    
  • Trans-dichlorotetraammineplatinum(IV) (

    
    ):  An octahedral Pt(IV) species, often a prodrug or oxidation intermediate.
    

This guide prioritizes the Pt(II) precursor (


)  as it is the most common industrial reagent fitting this description, while providing specific subsections for Pt(IV) stability where applicable.

Core Stability Directive: The stability of tetraammineplatinum species is governed by a competition between acid-catalyzed aquation (low pH) and base-catalyzed amido formation/dimerization (high pH).

  • Optimal Storage pH: 3.5 – 5.5

  • Critical Failure Point: pH > 8.0 (Irreversible hydrolysis/oligomerization)

  • Light Sensitivity: High (Photo-aquation risk)

The Stability Landscape (Mechanistic Theory)

To troubleshoot effectively, you must understand the "Why." The stability of


 is not static; it is a dynamic equilibrium heavily influenced by proton concentration.
The pH-Dependent Degradation Pathway

At neutral to alkaline pH, the ammonia ligands are susceptible to deprotonation or substitution by hydroxide ions. This leads to the formation of hydroxo-bridged dimers (diplatinum species), which are often colored impurities and lack the reactivity of the monomer.

Pt_Stability Stable [Pt(NH3)4]2+ (Stable Monomer) Acidic Protonated Species (High Stability) Stable->Acidic pH < 3 (H+ Excess) Hydrolysis [Pt(NH3)3(OH)]+ (Hydroxo Species) Stable->Hydrolysis pH > 7 (OH- Attack) Amido [Pt(NH3)3(NH2)]+ (Amido Species) Stable->Amido pH > 10 (Deprotonation) Hydrolysis->Stable Add H+ Dimer Hydroxo-Bridged Dimers (Irreversible Impurity) Hydrolysis->Dimer Oligomerization (Slow)

Figure 1: The stability window of Tetraammineplatinum(II). Note that while acid stabilizes the structure, extreme acid (pH < 1) combined with low chloride can induce aquation.

Troubleshooting Dashboard (FAQ & Diagnostics)

Issue 1: "My solution turned from colorless to yellow/amber over time."

Diagnosis: Formation of Hydroxo-Bridged Oligomers or Oxidation. Root Cause:

  • pH Drift: If the pH rose above 7.0, the complex likely hydrolyzed to form

    
    , which dimerizes to form colored species.
    
  • Oxidation: If exposed to air and light for prolonged periods, Pt(II) can oxidize to Pt(IV), which is often yellow/orange.

Corrective Action:

  • Immediate: Check pH. If > 7.0, acidify carefully with 0.1 M HCl to pH 4-5. Some color may revert if oligomerization hasn't proceeded too far.

  • Prevention: Store in 10 mM HCl or a dilute chloride buffer. Sparge with nitrogen if oxidation is suspected.

Issue 2: "I see a dark green precipitate forming."

Diagnosis: Formation of Magnus' Green Salt (


).[1]
Root Cause:  This is a classic "double salt" precipitation. It occurs if your solution contains free Tetrachloroplatinate (

) impurities reacting with your Tetraammine cation (

). Context: This often happens during synthesis if the conversion from

to

is incomplete.

Corrective Action:

  • Filtration: The green salt is highly insoluble. Filter the solution through a 0.2 µm membrane.

  • Purification: You cannot "pH adjust" this away. You must ensure complete conversion of the starting material (

    
    ) during the initial synthesis by maintaining excess ammonia and heat, then removing excess ammonia.
    
Issue 3: "The compound is precipitating out of my buffer."

Diagnosis: Common Ion Effect or Solubility Limit. Root Cause:

  • Tetraammineplatinum(II) chloride has finite solubility.

  • High Chloride: Adding too much HCl or NaCl (to lower pH) can push the equilibrium toward precipitation due to the Common Ion Effect (

    
    ).
    

Corrective Action:

  • Protocol Adjustment: Use Nitric Acid (

    
    )  for pH adjustment instead of HCl if you are near the solubility limit, as nitrate salts are generally more soluble (unless you specifically require the chloride salt).
    

Standard Operating Procedures (SOPs)

SOP-01: Preparation of pH-Stabilized Stock Solution

Objective: Create a stable 10 mM stock of


 for experimental use.
ParameterSpecificationReason
Target pH 4.5 ± 0.5 Prevents hydrolysis (high pH) and aquation (low pH).
Buffer System 10 mM Acetate or dilute HClNon-coordinating buffers preferred. Phosphate can precipitate Pt.
Solvent Degassed Milli-Q WaterRemoves

(which alters pH) and

(prevents oxidation).
Temperature 4°C (Dark)Minimizes thermal ligand substitution and photo-reduction.

Protocol:

  • Weighing: Weigh the target amount of

    
    .
    
  • Solvent Prep: Acidify Milli-Q water with dilute HCl until pH reads ~4.0.

  • Dissolution: Add solid to the acidified water. Stir gently in the dark.

  • Verification: Measure pH. It may rise slightly due to the complex. Adjust back to pH 4.5 using 0.1 M HCl.

  • Filtration: Filter through 0.22 µm PES filter to remove any pre-existing Magnus' salt or Pt-black.

SOP-02: HPLC Stability Assay

To validate the stability of your conditions, run this check:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile.

  • Detection: UV at 210 nm (Pt-N charge transfer) and 254 nm.

  • Success Criteria: Single sharp peak. Appearance of shoulders or secondary peaks indicates hydrolysis (early eluting) or oligomerization (late eluting).

Pt(IV) Specific Considerations

If you are strictly working with the Pt(IV) species (


):
  • Redox Stability: This species is an oxidant. It is stable at low pH but will reduce to Pt(II) in the presence of biological reducing agents (glutathione, ascorbic acid) or at high pH.

  • pH Rule: Keep pH < 6. At pH > 8, the axial chlorides are labile and will be replaced by hydroxides (

    
    ), drastically changing the reduction potential.
    

References

  • Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution. Wiley.
  • Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH.[2]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Tetraammineplatinum(II) chloride solution.

  • Hall, M. D., et al. (2014). "The fate of platinum(IV) complexes in cellular culture". Journal of Inorganic Biochemistry. (Discusses Pt(IV) reduction and stability).

Sources

Validation & Comparative

195Pt NMR chemical shifts for dichlorotetraammineplatinum(IV) chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the


Pt NMR chemical shifts for dichlorotetraammineplatinum(IV) chloride , structured for researchers and drug development professionals.

Executive Technical Summary

Dichlorotetraammineplatinum(IV) chloride (


), often referred to as Gros' Salt , is a prototypical Platinum(IV) ammine complex. In the context of platinum-based drug development (e.g., prodrugs, mechanistic studies), 

Pt NMR is the definitive tool for characterizing oxidation state and coordination sphere integrity.

This guide defines the spectral fingerprint of the complex, compares it against critical alternatives (precursors and standards), and provides a validated acquisition protocol.

Core Spectral Data
ParameterValue / RangeNotes
Target Isotope

Pt (Spin 1/2)
Natural Abundance: 33.8%
Chemical Shift (

)
-1300 to -1500 ppm Relative to Na

PtCl

(

ppm).
Coordination Sphere Pt(IV)

Octahedral geometry (typically trans).
Primary Reference Na

PtCl

in D

O
Standard

ppm.
Precursor Shift

-2580 ppm
For

(Pt(II)).

Comparative Analysis: Chemical Shifts & Alternatives

The


Pt chemical shift is highly sensitive to the ligand field and oxidation state. The shift of dichlorotetraammineplatinum(IV) is governed by the "Inverse Halogen Dependence"  and the strong shielding effect of ammine ligands relative to chloride.
A. Pt(IV) vs. Pt(II) Precursors

The synthesis of the target compound typically involves the oxidation of Tetraammineplatinum(II) (


). NMR provides a binary "Go/No-Go" confirmation of this reaction.
  • Alternative (Precursor):

    
    
    
    • Shift:

      
      -2580 ppm .
      
    • Differentiation: The oxidation to Pt(IV) by adding two axial chlorides causes a significant deshielding (downfield shift) of approximately +1100 to +1300 ppm relative to the Pt(II) precursor.

    • Result: The signal moves from the high-field region (-2580 ppm) to the mid-field region (-1300 to -1500 ppm).

B. Ligand Substitution Trends (The "Additivity Rule")

The shift of


 can be predicted and validated by comparing it to the standard 

(

). Replacing a chloride (

) with an ammine (

) in Pt(IV) complexes typically induces an upfield shift (shielding) of roughly -350 to -400 ppm per ligand.
ComplexCoordinationApprox.[1][2][3] Shift (

ppm)
Trend Explanation
Na

PtCl


0 (Ref)Pure Chloride environment.
Cisplatin (oxidized)

-670 2 NH

replace 2 Cl

.
Target Product

-1300 to -1500 4 NH

replace 4 Cl

.
Pt(IV) Hexammine

-2200 Full Ammine coordination.
C. Isomerism (Cis vs. Trans)

While the name "dichlorotetraammine" usually implies the trans isomer (derived from square planar


), isomeric purity is critical.
  • Trans-isomer: The primary product. Expected range -1300 to -1500 ppm .

  • Cis-isomer: Rare in this specific stoichiometry but would exhibit a distinct shift and potentially different coupling constants (

    
    ).
    

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Reagents & Preparation
  • Solvent: D

    
    O (Deuterium Oxide) is the preferred solvent due to the ionic nature of the chloride salt.
    
  • Concentration: Prepare a 10–50 mM solution.

    
    Pt is sensitive but relaxation can be slow; higher concentrations reduce scan time.
    
  • Relaxation Agent (Optional): Add Cr(acac)

    
      (approx. 0.5 mg/mL) if rapid pulsing is required. 
    
    
    
    Pt
    
    
    relaxation times can be long (0.5 - 2.0 s), leading to signal saturation.
Instrument Parameters
  • Frequency: ~107.5 MHz (on a 500 MHz

    
    H instrument).
    
  • Spectral Width: Large (500 ppm minimum). Center the window at -1400 ppm .

  • Pulse Sequence: Standard one-pulse (zg) or Hahn Echo if acoustic ringing is an issue.

  • Referencing: External substitution method using 1.2 M Na

    
    PtCl
    
    
    
    in D
    
    
    O (
    
    
    ppm).
Step-by-Step Workflow
  • Blank Scan: Run a broad sweep (-500 to -3000 ppm) to locate the signal.

  • Optimization: Narrow the spectral width to enclose the peak + 100 ppm baseline.

  • Acquisition: Acquire 1000–5000 scans (depending on concentration).

  • Processing: Apply exponential line broadening (LB = 10–50 Hz) to improve S/N. The

    
    Pt signal is naturally broad due to Chemical Shift Anisotropy (CSA) in lower symmetry environments, though octahedral Pt(IV) is relatively sharp.
    

Visualization: Pathways & Shift Scales

Figure 1: Chemical Shift Scale & Oxidation Pathway

This diagram visualizes the spectral distinctiveness of the target compound relative to its precursor and the reference standard.

Pt_NMR_Landscape Ref Reference: [PtCl6]2- (0 ppm) Target Target: [Pt(NH3)4Cl2]2+ (-1300 to -1500 ppm) Ref->Target Ligand Substitution (4 Cl replaced by 4 NH3) Precursor Precursor: [Pt(NH3)4]2+ (~ -2580 ppm) Precursor->Target Oxidation (+Cl2) Deshielding Effect Scale0 0 ppm Scale1000 -1000 ppm Scale2000 -2000 ppm Scale3000 -3000 ppm

Caption: Figure 1.


Pt NMR chemical shift landscape showing the oxidation trajectory from Pt(II) precursor to the Pt(IV) target.

References

  • Appleton, T. G., Hall, J. R., & Ralph, S. F. (1984). Reactions of Platinum(II) Aqua Complexes. 2. 195Pt NMR Study... Inorganic Chemistry.[4][5][6]

  • Still, B. M., et al. (2007). 195Pt NMR - Theory and Application. Chemical Society Reviews.

  • Appleton, T. G., & Hall, J. R. (1985). 15N and 195Pt NMR spectra of platinum ammine complexes... Inorganic Chemistry.[4][5][6]

  • Johnson Matthey Technology Review. (2006). 195-Platinum Nuclear Magnetic Resonance Spectroscopy.

  • O'Connor, C. J., et al. (1995). The Hydrolysis of Platinum(IV) Ammine Complexes.[6] Inorganica Chimica Acta.[2][5][6] (Confirming hydrolysis trends and shifts).

Sources

X-ray diffraction (XRD) characterization of platinum(IV) ammine chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Diffraction (XRD) Characterization of Platinum(IV) Ammine Chlorides

Authored by a Senior Application Scientist

This guide provides an in-depth comparison and procedural analysis of X-ray Diffraction (XRD) techniques as applied to platinum(IV) ammine chlorides. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible analytical framework. We will explore the structural nuances of these important anti-cancer prodrugs, compare them with their foundational Pt(II) analogues, and establish a self-validating workflow for their characterization.

The Foundational Role of XRD in Platinum Drug Development

Platinum-based coordination complexes are a cornerstone of modern chemotherapy. While clinically established drugs like cisplatin and carboplatin are platinum(II) species, there is a significant and growing interest in platinum(IV) complexes.[1][2] These octahedral Pt(IV) compounds are kinetically more inert and can act as prodrugs, which are reduced in vivo to the active square planar Pt(II) form.[3] This prodrug strategy offers potential advantages, including oral administration and reduced side effects.[2]

For any solid-state pharmaceutical compound, its crystalline form is a critical quality attribute. The specific arrangement of molecules in a crystal lattice—its phase, polymorphism, and crystallinity—directly influences vital properties such as solubility, stability, and bioavailability. X-ray Diffraction (XRD) is the definitive, non-destructive technique for probing this long-range atomic order.[4][5][6] It provides an unambiguous fingerprint of the crystalline material, making it an indispensable tool for:

  • Structural Elucidation: Determining the precise three-dimensional arrangement of atoms.

  • Phase Identification and Purity: Confirming the synthesis of the correct crystalline form and detecting any unwanted polymorphic or chemical impurities.

  • Stability Studies: Monitoring changes in the crystal structure under various stress conditions (heat, humidity) to predict shelf-life and degradation pathways.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing, a non-negotiable requirement for regulatory approval.

Comparative Analysis: Pt(II) Precursors and Pt(IV) Prodrugs

The structural characterization of a Pt(IV) ammine chloride complex is often contextualized by its relationship to the parent Pt(II) complex from which it may have been synthesized.[7] The addition of two axial ligands (in this case, chlorides) to the square planar Pt(II) structure to form the octahedral Pt(IV) complex fundamentally alters the crystal packing and, therefore, the resulting XRD pattern.

While single-crystal XRD provides the absolute structure, powder X-ray diffraction (PXRD) is the workhorse for routine analysis. The PXRD pattern plots diffracted X-ray intensity against the diffraction angle (2θ) and is unique to a specific crystalline material. Below is a comparative summary of characteristic PXRD peaks for key platinum drugs. Note that literature values can vary slightly due to differing experimental conditions or the presence of polymorphs.

CompoundOxidation StateFormulaKey PXRD Peaks (2θ°)Crystal System (Typical)
Cisplatin Pt(II)cis-[PtCl₂(NH₃)₂]Data varies, but patterns are well-established in reference databases.[8]Monoclinic
Carboplatin Pt(II)C₆H₁₂N₂O₄PtThe crystal structure has been determined, showing a puckering cyclobutane ring.[9][10]Monoclinic
Oxaliplatin Pt(II)C₈H₁₄N₂O₄PtHighly crystalline with major peaks reported at ~7.9, 11.7, 15.8, 19.5, 23.6, 25.4, 25.9, 31.6.[11] However, other studies show different prominent peaks, highlighting potential polymorphism.[12]Orthorhombic
Representative Pt(IV) Complex Pt(IV)cis,trans,cis-[PtCl₂(OH)₂(NH₃)₂]Each Pt(IV) complex will have a unique pattern. Characterization often involves IR, NMR, and Mass Spec in addition to XRD.[13]Varies

Causality Insight: The significant differences in the 2θ peak positions between compounds like cisplatin and oxaliplatin arise from their distinct molecular structures. The bulky diaminocyclohexane (DACH) ligand in oxaliplatin, compared to the simple ammine ligands in cisplatin, forces a completely different packing arrangement in the crystal lattice. This leads to different interplanar spacings ('d-values'), which are directly related to the 2θ angles by Bragg's Law (nλ = 2d sinθ).[5]

Experimental Workflow: A Self-Validating Protocol for PXRD Analysis

This section details a robust, step-by-step methodology for the PXRD characterization of a newly synthesized platinum(IV) ammine chloride. The protocol is designed to be self-validating by incorporating checks for sample quality and instrument performance.

Workflow Diagram

XRD_Workflow cluster_prep Part 1: Sample & Instrument Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Validation synthesis Synthesis & Isolation of Pt(IV) Complex grinding Gentle Grinding (Avoids phase changes) synthesis->grinding holder Pack Sample Holder (Minimize preferred orientation) grinding->holder instrument Instrument Calibration (Using Si or LaB₆ standard) holder->instrument params Set Scan Parameters (Range, Step Size, Time) instrument->params Verified Instrument scan Execute XRD Scan params->scan raw_data Obtain Raw Data (Intensity vs. 2θ) scan->raw_data Diffraction Pattern bg_sub Background Subtraction & Peak Identification raw_data->bg_sub db_match Phase Matching (ICDD-PDF Database) bg_sub->db_match report Generate Report: Peak List, Phase ID, Crystallinity Assessment db_match->report

Caption: XRD Analysis Workflow for Platinum Complexes.

Step 1: Sample Preparation
  • Initial Assessment: Visually inspect the synthesized powder. It should appear homogenous. A sample of 5-10 mg is typically sufficient.

  • Grinding (The Causality Choice): Gently grind the crystalline powder using an agate mortar and pestle for 1-2 minutes.

    • Expertise: The goal is to reduce the crystallite size to a random orientation, which is a key assumption in powder diffraction. Overly aggressive grinding can induce amorphization or phase transformations, compromising the data. Gentle, consistent pressure is key.

  • Mounting: Pack the powder into a sample holder (e.g., a zero-background silicon holder).

    • Trustworthiness: The packing must be done carefully to create a flat surface that is perfectly flush with the holder's rim. A non-flush surface is a primary source of error in peak positions. Applying pressure from the back or side of the holder, rather than pressing directly on the top surface, helps minimize preferred orientation, where plate-like or needle-like crystals align non-randomly.

Step 2: Instrument Setup & Data Collection
  • Instrument Verification: Before running the sample, run a standard reference material like silicon (Si) or Lanthanum Hexaboride (LaB₆).

    • Trustworthiness: This step validates the instrument's alignment. The peak positions for the standard must match the known values within the instrument's specified tolerance (e.g., ±0.02° 2θ). This confirms that any shifts observed in the sample are genuine and not instrumental artifacts.

  • Parameter Selection (The Causality Choice):

    • X-ray Source: Use a Copper Kα source (λ ≈ 1.54 Å), as it provides a good balance of penetration and diffraction for organic and organometallic compounds.

    • Scan Range (2θ): A range of 5° to 50° is typically sufficient to capture the most characteristic fingerprint peaks for these types of complexes.

    • Step Size & Dwell Time: For a high-quality pattern, use a step size of 0.02° and a dwell time of at least 1 second per step.

    • Expertise: A slower scan (longer dwell time) improves the signal-to-noise ratio, making it easier to detect low-intensity peaks, which could be indicative of impurities. The choice of step size determines the resolution of the peaks.

Step 3: Data Analysis and Interpretation
  • Background Subtraction: Use the instrument software to model and subtract the amorphous background signal.

  • Peak Identification: Identify the angular position (2θ) and intensity of all significant peaks.

  • Phase Matching (Authoritative Grounding): Compare the experimental pattern against a reference database. The most authoritative source is the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[14][15][16]

    • A successful match confirms the identity of the synthesized compound. The absence of a match suggests a new, uncharacterized phase.

    • Any extra peaks in the pattern that do not match the reference phase should be analyzed separately to identify potential impurities or a second polymorph.

  • Assessing Crystallinity:

    • Expertise: Sharp, well-defined peaks indicate a highly crystalline material. Broad, diffuse humps suggest the presence of amorphous (non-crystalline) content. The peak width is inversely related to the crystallite size, a relationship described by the Scherrer equation.[17]

Conclusion: From Diffraction Pattern to Drug Product

The XRD characterization of platinum(IV) ammine chlorides is a critical, multi-faceted process that underpins successful drug development. It is not merely a data collection exercise but a scientific investigation into the solid-state nature of a potential therapeutic. By understanding the causality behind each step—from sample preparation to data analysis—researchers can generate high-integrity, reliable data. This data provides the authoritative foundation for ensuring the purity, stability, and consistency of these next-generation anticancer agents, ultimately safeguarding their potential efficacy and safety from the laboratory to the clinic.

References

  • H. M. T. B. Tanley, K. Diederichs, J. P. C. Coverdale, A. R. Timerghazin, J. R. H. Tame, M. J. van der Merwe, P. J. Sadler, S. J. T. van Zyl, J. M. H. M. Reumers, "Experiences with archived raw diffraction images data: capturing cisplatin after chemical conversion of carboplatin in high salt conditions for a protein crystal," ResearchGate, N.p., n.d. [Online]. Available: [Link]

  • H. M. T. B. Tanley, K. Diederichs, J. P. C. Coverdale, A. R. Timerghazin, J. R. H. Tame, M. J. van der Merwe, P. J. Sadler, S. J. T. van Zyl, J. M. H. M. Reumers, "Carboplatin binding to histidine," Acta Crystallographica Section D Biological Crystallography, vol. 70, no. Pt 6, pp. 1641–1651, Jun. 2014. [Online]. Available: [Link]

  • Y. Liu, Y. Chen, S. Jiang, Y. Liu, "Synthesis, characterization, and biological activity of new mixed ammine/amine platinum(IV) complexes," Bohrium, N.p., 23-May-2020. [Online]. Available: [Link]

  • J. D. L. V. N. T. L. S. J. L. "Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes," Inorganic Chemistry, vol. 50, no. 17, pp. 8432–8443, Sep. 2011. [Online]. Available: [Link]

  • A. A. D. S. L. A. P. C. M. L. L. C. C. "Quantification of Oxaliplatin Encapsulated into PLGA Microspheres by TGA," Macromolecular Symposia, vol. 398, no. 1, p. 2000213, Dec. 2020. [Online]. Available: [Link]

  • A. Jain, S. K. Jain, G. Ganesh, S. S. Kushwah, A. K. Jain, "Overlaid XRD diffractograms of: (A) oxaliplatin, (B) stearic acid, (C)...," ResearchGate, N.p., n.d. [Online]. Available: [Link]

  • M. E. Moghadam, M. Sadeghi, H. Mansouri-Torshizi, M. Saeidifar, "X-ray diffraction patterns of (a) Cisplatin@ (b) Carboplatin@ (c) Oxaliplatin@ and (d) Oxalipalladium@N-HMSNs and their free drugs.," ResearchGate, N.p., n.d. [Online]. Available: [Link]

  • A. Jain, S. K. Jain, G. Ganesh, S. S. Kushwah, A. K. Jain, "Formulation and optimization of oxaliplatin immuno-nanoparticles using Box–Behnken design and cytotoxicity assessment for synergistic and receptor-mediated targeting in the treatment of colorectal cancer," Taylor & Francis Online, vol. 37, no. 11, pp. 1299-1313, Jun. 2018. [Online]. Available: [Link]

  • M. R. B. S. S. S. S. H. W. "Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity," RSC Publishing, N.p., 26-Dec-2024. [Online]. Available: [Link]

  • S. K. K. S. K. K. "Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV) tellurate complexes," Journal of Inorganic Biochemistry, vol. 53, no. 4, pp. 295–301, Mar. 1994. [Online]. Available: [Link]

  • "Carboplatin," American Elements, N.p., n.d. [Online]. Available: [Link]

  • "X-ray diffraction (XRD) Definition," Fiveable, N.p., n.d. [Online]. Available: [Link]

  • "Preparation of Cisplatin for Chemotherapy Application of Cancer," International Nuclear Information System (INIS), International Atomic Energy Agency (IAEA), n.d. [Online]. Available: [Link]

  • "X-ray diffraction (XRD) basics and application," Chemistry LibreTexts, 21-Aug-2022. [Online]. Available: [Link]

  • H. M. T. B. Tanley, J. P. C. Coverdale, A. R. Timerghazin, J. R. H. Tame, P. J. Sadler, J. M. H. M. Reumers, "Room-temperature X-ray diffraction studies of cisplatin and carboplatin binding to His15 of HEWL after prolonged chemical exposure," Acta Crystallographica Section D Biological Crystallography, vol. 68, no. Pt 10, pp. 1321–1329, Oct. 2012. [Online]. Available: [Link]

  • "Carboplatin injection, solution," Hospira, Inc., N.p., n.d. [Online]. Available: [Link]

  • "X-ray crystallographic investigations of coordination modes in first-row transition metal complexes," Authorea, 25-Jun-2024. [Online]. Available: [Link]

  • "The XRD of cisplatin coated Mg specimen in 100 and 1000 ppm solutions.," ResearchGate, N.p., n.d. [Online]. Available: [Link]

  • "X-Ray Diffraction Basics," Chemical Instrumentation Facility, Iowa State University, N.p., n.d. [Online]. Available: [Link]

  • N. S. Sommerfeld, C. G. Hartinger, "Platinum(IV) Complexes Featuring Axial Michael Acceptor Ligands - Synthesis, Characterization, and Cytotoxicity," ResearchGate, N.p., Sep. 2017. [Online]. Available: [Link]

  • H. M. T. B. Tanley, J. P. C. Coverdale, A. R. Timerghazin, J. R. H. Tame, P. J. Sadler, J. M. H. M. Reumers, "Room-temperature X-ray diffraction studies of cisplatin and carboplatin binding to His15 of HEWL after prolonged chemical exposure," ResearchGate, N.p., Jan. 2026. [Online]. Available: [Link]

  • "X-ray diffraction spectra for (A) platinum macrotubes (B)...," ResearchGate, N.p., n.d. [Online]. Available: [Link]

  • A. A. a. P. A. "Synthesis , Characterization And Powder X-Ray Diffraction Studies Of Cobalt(III) And Vanadium(IV) Complexes With N," International Journal of Scientific & Technology Research, vol. 8, no. 11, pp. 2974-2978, Nov. 2019. [Online]. Available: [Link]

  • "Jcpds Card," Scribd, N.p., n.d. [Online]. Available: [Link]

  • "Synthesis, Characterization, and Cytotoxicity of Dicycloalkylaminepyrophosphatoplatinum(II) Complexes," ACS Publications, 18-Dec-2025. [Online]. Available: [Link]

  • "Standard x-ray diffraction powder patterns," GovInfo, U.S. Government Publishing Office, n.d. [Online]. Available: [Link]

  • D. A. Piryazev, A. S. Berezin, A. N. Usoltsev, M. S. Kazantsev, A. A. Dmitriev, S. A. Gromilov, "Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis," MDPI, vol. 14, no. 1, p. 5, Jan. 2024. [Online]. Available: [Link]

  • S. Li, "Could u please tell me where can i find the standard PDF card: L12 PtCo3 (PDF: 01-074-6872) ?," ResearchGate, 19-Sep-2023. [Online]. Available: [Link]

  • "Study on Reaction Rates of Photo-Reduction for Platinum(IV) Complexes by X-ray Irradiation," J-STAGE, The Japan Society for Analytical Chemistry, n.d. [Online]. Available: [Link]

  • S. G. D. A. G. F. P. "Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes," MDPI, vol. 29, no. 12, p. 3330, Jun. 2024. [Online]. Available: [Link]

  • "Tuning the Hydrogen Evolution Activity of Co2NiO4 via Precursor-Controlled Synthesis," MDPI, N.p., n.d. [Online]. Available: [Link]

  • "XRD patterns of graphite and platinum chloride intercalated graphite...," ResearchGate, N.p., n.d. [Online]. Available: [Link]

Sources

Comparative cytotoxicity of dichlorotetraammineplatinum(IV) vs Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

The Pt(II) vs. Pt(IV) Paradigm: Cytotoxicity, Activation, and Structure-Activity Relationships

Executive Summary

This guide provides a technical comparison between Cisplatin (the clinical gold standard) and Dichlorotetraammineplatinum(IV) (a mechanistic probe). While both are platinum-based complexes, they represent opposite ends of the cytotoxicity spectrum due to their coordination geometry and ligand lability.

  • Cisplatin (

    
    ):  A square-planar Pt(II) complex that acts as a potent cytotoxic agent by hydrolyzing labile chloride ligands to form covalent DNA adducts.
    
  • Dichlorotetraammineplatinum(IV) (

    
    ):  An octahedral Pt(IV) complex. It is kinetically inert and, upon intracellular reduction, yields the stable tetraammineplatinum(II) species, which lacks the labile leaving groups necessary for effective DNA binding.
    

Key Takeaway: This comparison serves as a critical lesson in Structure-Activity Relationships (SAR). It demonstrates that high cellular uptake or reduction potential alone is insufficient for cytotoxicity; the final reduced species must possess exchangeable ligands (leaving groups) to target genomic DNA.

Chemical & Mechanistic Distinction

The fundamental difference lies in the oxidation state and the "Leaving Group" availability.

Structural Properties[1][2]
FeatureCisplatin (Reference Standard)Dichlorotetraammineplatinum(IV)
Formula


(typically)
Geometry Square Planar (Pt II)Octahedral (Pt IV)
Charge Neutral (

)
Cationic (

)
Kinetic Stability Labile (Undergoes aquation)Inert (Requires reduction to activate)
Reduction Product N/A (Already active Pt II)

(Tetraammineplatinum II)
DNA Binding High (1,2-intrastrand crosslinks)Negligible (No labile ligands after reduction)
Mechanism of Action (The "Activation" Pathway)

Cisplatin is an "active drug" that spontaneously aquates in the low-chloride environment of the cytoplasm. In contrast, Pt(IV) complexes are "prodrugs" that must be reduced.[1][2][3] However, Dichlorotetraammineplatinum(IV) is unique because its reduced form is also inactive.

Graphviz Diagram: Mechanistic Divergence

PlatinumMechanism Cisplatin Cisplatin (Pt II) [Pt(NH3)2Cl2] Aquation Aquation (Loss of Cl-) Cisplatin->Aquation Low [Cl-] ActiveCis Active Species [Pt(NH3)2(H2O)2]2+ Aquation->ActiveCis DNA_Adduct DNA Lesion (Apoptosis) ActiveCis->DNA_Adduct High Affinity TetraPtIV Dichlorotetraammine Platinum(IV) Reduction Intracellular Reduction (GSH/Ascorbate) TetraPtIV->Reduction +2e- TetraPtII Tetraammineplatinum(II) [Pt(NH3)4]2+ Reduction->TetraPtII Loss of 2 Cl- NoBind No DNA Binding (Stable NH3 ligands) TetraPtII->NoBind Inert

Caption: Cisplatin activates via hydrolysis to bind DNA. Dichlorotetraammineplatinum(IV) reduces to a stable species that cannot displace ligands to bind DNA.

Comparative Cytotoxicity Data

The following data summarizes the cytotoxicity profile in typical carcinoma cell lines (e.g., A549, HeLa).

Quantitative Metrics (IC50)
CompoundIC50 (Normoxia)IC50 (Hypoxia)Primary Resistance Factor
Cisplatin 1.0 – 10.0

M
5.0 – 20.0

M
Glutathione (GSH) sequestration; Efflux (ATP7A/B)
Dichlorotetraammine Pt(IV) > 100

M (Inactive)
> 100

M
Lack of labile ligands on reduced species

Interpretation:

  • Cisplatin: Exhibits potent cytotoxicity.[4][5][6] The primary limitation is off-target toxicity (nephrotoxicity).

  • Dichlorotetraammine Pt(IV): Often used as a negative control. Even if cellular uptake occurs (via Organic Cation Transporters due to

    
     charge), the reduction yields 
    
    
    
    . The ammonia ligands (
    
    
    ) are thermodynamically stable and kinetically inert compared to chloride (
    
    
    ), preventing the formation of Pt-DNA crosslinks.

Experimental Protocols

To validate these differences experimentally, one must control for the "Reduction Requirement" of Pt(IV).

The "Reduction-Activation" Cytotoxicity Assay

Objective: To demonstrate that Dichlorotetraammineplatinum(IV) remains inactive even under reducing conditions, distinguishing it from active Pt(IV) prodrugs (like Satraplatin).

Reagents:

  • Cell Line: A549 (Lung Carcinoma) or HeLa.

  • Controls: Cisplatin (Positive), Media only (Negative).

  • Reducing Agent: Sodium Ascorbate (biologically relevant reductant).

Workflow Diagram:

AssayWorkflow cluster_Treatment 3. Drug Treatment (Serial Dilution) Step1 1. Seed Cells (96-well, 5k cells/well) Step2 2. Pre-Incubation (24h, 37°C, 5% CO2) Step1->Step2 ArmA Arm A: Cisplatin (0 - 50 µM) Step2->ArmA ArmB Arm B: Dichlorotetraammine Pt(IV) (0 - 200 µM) Step2->ArmB ArmC Arm C: Pt(IV) + Ascorbate (50µM) (Test for Reductive Activation) Step2->ArmC Step4 4. Incubation (72h) ArmA->Step4 ArmB->Step4 ArmC->Step4 Step5 5. Readout (MTT/CellTiter-Glo) Step4->Step5

Caption: Experimental design to compare intrinsic cytotoxicity and potential activation by reducing agents.

Protocol Steps (Self-Validating)
  • Preparation: Dissolve Dichlorotetraammineplatinum(IV) in water (it is hydrophilic). Dissolve Cisplatin in 0.9% NaCl (to prevent premature aquation).

  • Co-Treatment (Critical Step): For Arm C, add Sodium Ascorbate to the media immediately before adding the Pt(IV) compound.

    • Note: Ascorbate reduces Pt(IV) to Pt(II) extracellularly and intracellularly.

  • Readout Analysis:

    • Valid Result: Cisplatin IC50

      
       5 
      
      
      
      M.
    • Valid Result: Dichlorotetraammine Pt(IV) (with or without Ascorbate) IC50 > 100

      
      M.
      
    • Why? Because the reduction product

      
       cannot bind DNA. If you see toxicity in Arm C, it is likely due to Ascorbate toxicity or impurities, not the Platinum drug.
      

References

  • Rosenberg, B., et al. (1969). "Platinum Compounds: a New Class of Potent Antitumour Agents." Nature.

  • Hall, M. D., et al. (2007). "The cellular reduction of platinum(IV) antitumor complexes: a commentary." Journal of Biological Inorganic Chemistry.

  • Wexselblatt, E., & Gibson, D. (2012). "What do we know about the reduction of Pt(IV) pro-drugs?" Journal of Inorganic Biochemistry.

  • Cleare, M. J., & Hoeschele, J. D. (1973). "Studies on the antitumor activity of group VIII transition metal complexes. I. Platinum (II) complexes."[1][2][5][6][7][8] Bioinorganic Chemistry. (Establishes the SAR rule that neutral complexes with labile ligands are required).

Sources

A Comparative Guide to the Infrared Spectroscopy Fingerprints of Tetraamminedichlorocobalt(III) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of coordination complexes is paramount. Geometric isomers, such as the cis and trans forms of tetraamminedichlorocobalt(III) chloride, [Co(NH₃)₄Cl₂]Cl, possess the same chemical formula but exhibit distinct physical and chemical properties. Infrared (IR) spectroscopy offers a powerful, non-destructive method to differentiate these isomers by examining their unique vibrational "fingerprints." This guide provides an in-depth comparison of the IR spectra of cis- and trans-[Co(NH₃)₄Cl₂]Cl, grounded in the principles of molecular symmetry and supported by established experimental protocols.

The Decisive Role of Molecular Symmetry in IR Spectroscopy

The ability to distinguish between cis and trans isomers using IR spectroscopy is fundamentally rooted in their differing molecular symmetries.[1] A vibrational mode will only absorb infrared radiation if it causes a net change in the molecule's dipole moment.[2][3] The overall symmetry of a molecule dictates which of its vibrational modes are IR-active.

The trans-[Co(NH₃)₄Cl₂]⁺ ion possesses a higher degree of symmetry, belonging to the D₄h point group.[1] This high symmetry, which includes a center of inversion, means that fewer vibrational modes will result in a change in the dipole moment. Consequently, the trans isomer is expected to exhibit a simpler IR spectrum with fewer absorption bands.[4]

In contrast, the cis-[Co(NH₃)₄Cl₂]⁺ ion has a lower symmetry, belonging to the C₂ᵥ point group.[1] The reduced symmetry of the cis isomer results in a larger number of IR-active vibrational modes. This leads to a more complex IR spectrum with a greater number of distinct absorption bands, particularly in the fingerprint region.[4][5] This difference in spectral complexity is the primary diagnostic tool for distinguishing the two isomers.

Caption: Molecular structures of trans- and cis-[Co(NH₃)₄Cl₂]⁺ isomers.

Experimental Protocols

To obtain reliable and comparable IR spectra, meticulous sample preparation is essential. The following section details the synthesis of both isomers and the procedure for acquiring their spectra via the KBr pellet method.

Synthesis of trans-Dichlorotetraamminecobalt(III) Chloride

This procedure is adapted from established methods for preparing cobalt(III) ammine complexes.[6]

Materials:

  • Carbonatotetraamminecobalt(III) nitrate, [Co(NH₃)₄CO₃]NO₃

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol, ice-cold

  • Deionized water

  • Sand bath, magnetic stirrer, thermometer, filtration apparatus

Procedure:

  • Pre-heat a sand bath to a temperature sufficient to maintain a solution at 80 °C.

  • Dissolve 1.0 g of [Co(NH₃)₄CO₃]NO₃ in 5 mL of water in a 50-mL flask with a magnetic stir bar.

  • Heat the solution to 50-60 °C with stirring for approximately 3 minutes.

  • Carefully and quickly add 3.3 mL of concentrated HCl. Be cautious of frothing.

  • Increase the temperature to 80 °C and stir vigorously for 5 minutes. A dark green precipitate of the trans isomer will form.

  • Rapidly cool the flask in an ice bath to room temperature.

  • Collect the crude product by vacuum filtration.

  • To purify, transfer the crude product to a beaker and swirl with 30 mL of ice-cold water to dissolve any more soluble cis isomer, then filter immediately.

  • Wash the collected green crystals with ~2 mL of ice-cold methanol and allow them to air dry.

Synthesis of cis-Dichlorotetraamminecobalt(III) Chloride

The cis isomer is typically synthesized via the isomerization of the trans isomer. While direct synthesis exists, isomerization from the more easily isolated trans form is common. The filtrate from the trans synthesis purification step can be used to obtain the cis isomer.[6]

Procedure:

  • Take the aqueous-methanol filtrate saved from the purification of the trans isomer (step 8 above).

  • Cool this filtrate in an ice bath to reduce the temperature, promoting the crystallization of the purple cis complex.

  • Collect the resulting purple crystals by vacuum filtration.

  • Wash with a minimal amount of ice-cold methanol and air dry.

IR Spectrum Acquisition: The KBr Pellet Method

The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[7][8] Potassium bromide is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and can form a transparent disc under pressure.[7][9]

Materials:

  • Synthesized cis or trans complex (must be thoroughly dry)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Sample Mixing: Weigh approximately 1-2 mg of the cobalt complex and 100-200 mg of dry, spectroscopy-grade KBr.[7][10] The precise ratio should aim for a 0.5% to 1% sample concentration.

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.[8]

  • Die Assembly: Assemble the pellet die, ensuring the anvil and plunger surfaces are clean. Transfer the ground powder into the die.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[7] Applying a vacuum before pressing can help remove trapped air and moisture, resulting in a clearer pellet.[10]

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting pellet should be a thin, transparent, or translucent disc.

  • Spectral Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

G Workflow for Isomer Differentiation cluster_synthesis Synthesis & Preparation cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Comparison Synth_Trans Synthesize trans-Isomer (Green Crystals) Grind Grind 1-2 mg Sample with 100-200 mg KBr Synth_Trans->Grind Synth_Cis Synthesize cis-Isomer (Purple Crystals) Synth_Cis->Grind Press Press Mixture (8-10 tons) to form transparent pellet Grind->Press Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Press->Acquire Compare Compare Spectra in Fingerprint Region (1500-400 cm⁻¹) Acquire->Compare Identify Identify Isomer based on Spectral Complexity Compare->Identify

Caption: Experimental and analytical workflow for isomer identification.

Comparative Analysis of IR Fingerprints

The most significant differences between the IR spectra of the cis and trans isomers of [Co(NH₃)₄Cl₂]Cl appear in the fingerprint region (< 1500 cm⁻¹). This region contains complex vibrations involving the entire molecule, including bending and rocking of the ammine ligands and stretching of the cobalt-ligand bonds.[5][11]

The key vibrational modes to consider are:

  • NH₃ Degenerate Deformation (δ_d(NH₃)): Occurs around 1600 cm⁻¹.

  • NH₃ Symmetric Deformation (δ_s(NH₃)): Found near 1300 cm⁻¹.

  • NH₃ Rocking (ρ_r(NH₃)): A crucial band for structural elucidation, typically appearing between 800-850 cm⁻¹.[12][13]

  • Co-N Stretching (ν(Co-N)): These vibrations occur in the far-IR region, generally below 600 cm⁻¹.[14]

  • Co-Cl Stretching (ν(Co-Cl)): Also found in the far-IR region.

The lower C₂ᵥ symmetry of the cis isomer allows for more of these modes to be IR-active and can cause the splitting of bands that are degenerate (and thus appear as a single band) in the more symmetric trans isomer.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Observation in trans-[Co(NH₃)₄Cl₂]Cl (D₄h)Expected Observation in cis-[Co(NH₃)₄Cl₂]Cl (C₂ᵥ)
NH₃ Degenerate Deformation~1610 - 1560One strong bandOne or more strong bands, potentially broader
NH₃ Symmetric Deformation~1350 - 1300One sharp, strong bandOften splits into two or more distinct bands
NH₃ Rocking~850 - 800One sharp band expectedOften splits into multiple bands due to lower symmetry
Co-N Stretching~500 - 450One IR-active stretch expectedMultiple IR-active stretches expected
Co-Cl Stretching< 400One IR-active stretch expectedTwo IR-active stretches (symmetric and asymmetric) expected

Note: The exact positions of the Co-N and Co-Cl stretching vibrations are in the far-infrared region and may not be observable with standard mid-IR spectrometers. The differentiation is most practically achieved by observing the splitting of the NH₃ deformation and rocking modes.

The most telling diagnostic feature is often the NH₃ rocking mode. For the highly symmetric trans isomer, a single, sharp band is typically observed. For the cis isomer, the non-equivalent environments of the ammine ligands in the C₂ᵥ point group often lead to the splitting of this band into two or more distinct peaks.[12] Similarly, the symmetric NH₃ deformation band around 1300 cm⁻¹ is prone to splitting in the cis isomer while remaining a single peak in the trans isomer.

Conclusion

Infrared spectroscopy provides a definitive and accessible method for distinguishing between the cis and trans isomers of tetraamminedichlorocobalt(III) chloride. The differentiation is based on solid principles of molecular symmetry, where the lower symmetry of the cis isomer (C₂ᵥ) results in a more complex spectrum with a greater number of IR-active bands compared to the highly symmetric trans isomer (D₄h). By carefully preparing the samples and analyzing the fingerprint region, particularly the NH₃ symmetric deformation and rocking modes around 1300 cm⁻¹ and 850 cm⁻¹ respectively, researchers can unambiguously identify the geometric isomer in hand. This guide provides the necessary theoretical background and practical protocols to confidently apply this technique in a research or development setting.

References

  • Bertin, E. P., Penland, R. B., Mizushima, S., Curran, C., & Quagliano, J. V. (1959). Infrared Absorption Studies of Inorganic Coördination Complexes. XX. Cobalt(III) Ammine Complexes Containing Some Coördinated Anions. Journal of the American Chemical Society, 81(15), 3818–3821. [Link]

  • Sci-Hub. (n.d.). cis and trans dichlorobis(ethylenediamine)cobalt(III) chlorides | Powered by XMB 1.9.11. Retrieved February 12, 2026, from [Link]

  • Borer, L. L., & Erdman, H. W. (1993). An Experiment in trans-cis Isomerization: Synthesis and Kinetics of trans-Dichlorotetraamminecobalt(III) Chloride. Journal of Chemical Education, 70(9), 763. [Link]

  • Szafran, Z., Pike, R. M., & Singh, M. M. (n.d.). The Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. Retrieved February 12, 2026, from [Link]

  • Scribd. (2024, March 14). Synthesis of Cis-Trans Cobalt Isomers. [Link]

  • Unknown. (n.d.). Experimental - Synthesis of trans-dichlorobis (ethylenediamine) cobalt(III) chloride. Retrieved February 12, 2026, from [Link]

  • Kintek. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (2019, November 19). Cobalt Complexes: Introduction and Spectra Analysis. [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Hill, D. G., & Rosenberg, A. F. (1956). Infrared Absorption Spectra of Complex Cobalt Compounds. The Journal of Chemical Physics, 24(6), 1219–1231. [Link]

  • Hiraishi, J., Nakagawa, I., & Shimanouchi, T. (1968). Far infra-red spectra of [Pt(NH3)6]4+, [Pt(NH3)4]2+, trans- and cis-[PtCl2(NH3)2], [PtCl3(NH3)]−, cis-[PtBr2(NH3)2], [Pd(NH3)4]2+ and trans-[PdCl2(NH3)2]. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(7), 819-832. [Link]

  • SlidePlayer. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Retrieved February 12, 2026, from [Link]

  • Shimadzu (Europe). (n.d.). KBr Pellet Method. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (2019, November 19). Cobalt Complexes: Introduction and Spectra Analysis. [Link]

  • ResearchGate. (n.d.). Infrared spectra of the samples: A) cobalt chloride (II) and B) hexamincobalt (III) chloride. Retrieved February 12, 2026, from [Link]

  • Wikimedia Commons. (2011, October 21). File:IR Spectrum of Cis-Dichlorobis(ethylenediamine)cobalt(III) chloride.png. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
  • University of Massachusetts Amherst. (n.d.). Cis & Trans Isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride. Retrieved February 12, 2026, from [Link]

  • Unknown. (n.d.). 1 Calculation on the NH3 molecule. Retrieved February 12, 2026, from [Link]

  • Chemguide. (n.d.). The fingerprint region - infra-red spectra. Retrieved February 12, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). Retrieved February 12, 2026, from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • YouTube. (2017, December 8). 10.05 Regions of the Infrared Spectrum. [Link]

  • Chemistry LibreTexts. (2025, August 7). 12.3: Carbonyl Vibrational Modes. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017, February 24). What is the reason of the color difference for the cis/trans isomers of tetraamminedichloridocobalt(III) chloride? [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characterization of Cis– and Trans–Pt(NH3)2Cl2 Conjugations with Chitosan Nanoparticles. [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved February 12, 2026, from [Link]

  • Frank, C. (2017). Infrared Spectrometric Rotational and Vibrational Analysis of HCl and DCl. [Link]

  • La Salle University. (n.d.). Symmetry and group theory. Retrieved February 12, 2026, from [Link]

  • Unknown. (n.d.). Symmetry and Group Theory. Retrieved February 12, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.